2-Hydroxy-3-(thiophen-2-YL)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAHZBEMDRXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473719 | |
| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30236-48-7 | |
| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS No. 30236-48-7), also known as 3-(2-Thienyl)-2(1H)-pyridinone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes representative data and protocols from closely related analogues to provide a predictive framework for researchers. This guide covers the compound's structure, physicochemical properties, proposed synthetic methodologies, spectral analysis, and potential biological significance based on related molecular scaffolds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating a representative synthetic workflow and a general biological screening process are included to guide further research.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a thiophene ring. The pyridinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of the thiophene moiety, a common bioisostere for a phenyl ring, further enhances the potential for this compound to interact with biological targets. This guide aims to consolidate the available information on this specific molecule and provide a strong foundation for future research and development.
Chemical Properties
Detailed experimental data for this compound is scarce. The following tables summarize the available and predicted chemical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(thiophen-2-yl)pyridin-2(1H)-one | N/A |
| Alternative Name | This compound | N/A |
| CAS Number | 30236-48-7 | Vendor Data |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A common method for the synthesis of 3-aryl-2-pyridones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 2-hydroxypyridine with a suitable boronic acid. In this case, 3-bromo-2-hydroxypyridine would be coupled with thiophene-2-boronic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for the synthesis of a 3-aryl-2-pyridone and can be adapted for the synthesis of this compound.
Materials:
-
3-Bromo-2-hydroxypyridine (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Diagram 1: Synthetic and Characterization Workflow
Caption: A representative workflow for the synthesis and characterization of this compound.
Spectral Data (Representative)
Specific spectral data for this compound is not publicly available. The following table provides expected ranges and characteristics based on analyses of similar 3-aryl-2-pyridone and thiophene-containing compounds.[2][3]
Table 2: Predicted Spectral Data
| Technique | Predicted Chemical Shifts / Frequencies | Notes |
| ¹H NMR | δ 10-12 ppm (br s, 1H, N-H/O-H) δ 7.0-8.0 ppm (m, aromatic protons) δ 6.2-6.5 ppm (t, 1H, pyridinone H-5) | The N-H/O-H proton of the pyridinone tautomer is expected to be broad and downfield. The aromatic region will show signals for the thiophene and pyridine rings. |
| ¹³C NMR | δ 160-165 ppm (C=O) δ 110-150 ppm (aromatic carbons) | The carbonyl carbon of the pyridinone ring will be significantly downfield. |
| IR | ν 3100-3300 cm⁻¹ (N-H/O-H stretch) ν 1640-1680 cm⁻¹ (C=O stretch) ν 1550-1600 cm⁻¹ (C=C stretch) | The broad N-H/O-H stretch and the strong carbonyl stretch are characteristic of the 2-pyridone structure. |
| Mass Spec. | m/z = 177.03 (M+) | Expected molecular ion peak for C₉H₇NOS. |
Biological Activity (Potential)
While there is no specific biological activity reported for this compound, the thienopyridine and pyridinone scaffolds are known to exhibit a wide range of pharmacological effects.
-
Thienopyridines: This class of compounds is well-known for its antiplatelet activity, with drugs like clopidogrel and prasugrel being prominent examples that act as P2Y₁₂ receptor antagonists.[4][5] They are prodrugs that require metabolic activation by cytochrome P450 enzymes.
-
Pyridinones: Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-HIV, and analgesic properties.[6]
Given these precedents, this compound could be a candidate for screening in assays related to platelet aggregation, as well as for antifungal, antiviral, and anticancer activities.
Diagram 2: General Biological Screening Cascade
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Conclusion
This compound is a compound of interest due to its hybrid structure containing both a pyridinone and a thiophene moiety, both of which are important pharmacophores. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by presenting its known properties, a plausible and detailed synthetic protocol, predicted spectral characteristics, and an overview of the potential biological activities based on related structures. The provided workflows for synthesis and biological screening offer a clear path for further investigation of this promising molecule. Future research should focus on the synthesis and full experimental characterization of this compound to validate the predictions made in this guide and to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Two primary pathways are detailed: a Suzuki-Miyaura cross-coupling reaction and a Stille cross-coupling reaction. Both methods are widely used in the synthesis of biaryl compounds and offer distinct advantages. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows and reaction mechanisms to aid researchers in the successful synthesis of the target compound.
Synthesis of Precursors
The successful synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine is contingent on the availability of key precursors. This section details the preparation of the necessary pyridine and thiophene building blocks.
Synthesis of 3-Bromo-2-hydroxypyridine
The key pyridine precursor for the proposed cross-coupling reactions is 3-Bromo-2-hydroxypyridine. It can be synthesized from 2-Amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
-
A solution of sodium nitrite in water is prepared and cooled to 0°C.
-
2-Amino-3-bromopyridine is dissolved in a cooled aqueous solution of sulfuric acid.
-
The sodium nitrite solution is added dropwise to the 2-amino-3-bromopyridine solution at 0°C, and the mixture is stirred for 1 hour.
-
The reaction mixture is then carefully neutralized with a sodium hydroxide solution to a pH of 7.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-hydroxypyridine as a solid.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Role |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 12.5 | 0.072 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 24.2 | 0.35 | Diazotizing Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 34.3 (35 mL) | 0.66 | Acid Catalyst |
| Water | H₂O | 18.02 | 350 | - | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | Base for Neutralization |
| Chloroform | CHCl₃ | 119.38 | 600 mL | - | Extraction Solvent |
| Brine | NaCl(aq) | - | 200 mL | - | Washing Agent |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Table 1: Reagents and conditions for the synthesis of 3-Bromo-2-hydroxypyridine.
Thiophene Precursors
The thiophene moiety can be introduced using either a boronic acid derivative for a Suzuki coupling or an organotin compound for a Stille coupling.
-
Thiophene-2-boronic acid (for Suzuki Coupling): This reagent is commercially available from various chemical suppliers. It can also be synthesized from thiophene by lithiation with n-butyllithium followed by quenching with a trialkyl borate and subsequent acidic workup.
-
2-(Tributylstannyl)thiophene (for Stille Coupling): This organotin reagent is also commercially available. Its synthesis typically involves the reaction of 2-lithiothiophene (generated from thiophene and n-butyllithium) with tributyltin chloride.[1][2][3]
Proposed Synthesis Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aromatic rings. This proposed pathway involves the reaction of 3-Bromo-2-hydroxypyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.[4][5][6][7]
Experimental Protocol (Hypothetical):
-
To a reaction vessel, add 3-Bromo-2-hydroxypyridine, thiophene-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF) is added.
-
The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Condition |
| Electrophile | 3-Bromo-2-hydroxypyridine (1.0 eq) |
| Nucleophile | Thiophene-2-boronic acid (1.2-1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq) |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | 60-85% (based on analogous reactions) |
Table 2: Proposed reaction conditions for the Suzuki-Miyaura cross-coupling.
Figure 1: Suzuki-Miyaura synthesis of the target compound.
Proposed Synthesis Pathway 2: Stille Cross-Coupling
The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent. This pathway would involve the reaction of 3-Bromo-2-hydroxypyridine with 2-(tributylstannyl)thiophene.[8][9][10][11][12]
Experimental Protocol (Hypothetical):
-
In a reaction vessel under an inert atmosphere, dissolve 3-Bromo-2-hydroxypyridine and 2-(tributylstannyl)thiophene in a suitable anhydrous solvent (e.g., toluene or DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃).
-
The reaction mixture is heated to a temperature typically between 80-110°C and stirred for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
| Parameter | Condition |
| Electrophile | 3-Bromo-2-hydroxypyridine (1.0 eq) |
| Nucleophile | 2-(Tributylstannyl)thiophene (1.1-1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.02-0.05 eq) |
| Solvent | Anhydrous Toluene or DMF |
| Temperature | 90-110 °C |
| Reaction Time | 12-16 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Work-up | KF(aq) treatment to remove tin byproducts |
| Expected Yield | 50-80% (based on analogous reactions) |
Table 3: Proposed reaction conditions for the Stille cross-coupling.
Figure 2: Stille cross-coupling pathway to the target compound.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the complete synthetic process, from commercially available starting materials to the final product.
References
- 1. biosynth.com [biosynth.com]
- 2. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]
- 3. 2-(TRIBUTYLSTANNYL)THIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)
Disclaimer: The requested CAS number 30236-48-7 did not yield any specific information in available chemical and biological databases. This technical guide focuses on the properties and activities of a closely related and well-documented compound, Bis(2-chloroethyl)amine hydrochloride , with the CAS number 821-48-7 . It is presumed that the original query may have contained a typographical error.
Executive Summary
This technical guide provides a comprehensive overview of Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7), a potent DNA alkylating agent. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols associated with this compound. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Bis(2-chloroethyl)amine hydrochloride, also known as Nor-HN2, is a nitrogen mustard derivative that exhibits significant cytotoxic activity. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA replication, and subsequent induction of apoptosis in rapidly dividing cells. This has made it a compound of interest in cancer research and as a precursor in the synthesis of various chemotherapeutic agents.[1]
Physicochemical Properties
Bis(2-chloroethyl)amine hydrochloride is a white to light beige crystalline powder.[2] It is soluble in water. Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 821-48-7 | |
| Molecular Formula | C₄H₁₀Cl₃N | [3] |
| Molecular Weight | 178.49 g/mol | [3] |
| Appearance | White to light beige crystalline powder | [2] |
| Melting Point | 212-214 °C | |
| Solubility | Soluble in water | [2] |
| SMILES | Cl.ClCCNCCCl | |
| InChI | 1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
Synthesis
A common method for the synthesis of Bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine with thionyl chloride in a suitable solvent like dichloroethane.
Synthesis Protocol
-
Reaction Setup: In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of dichloroethane.
-
Addition of Thionyl Chloride: Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.
-
Heating and Reflux: Warm the mixture to 50°C. The initial suspension will dissolve, and upon further heating to reflux, a crystalline solid will appear.
-
Reflux Period: Stir the crystalline suspension at reflux for 3 hours.
-
Quenching: Quench the reaction by adding 20 mL of methanol.
-
Isolation: Remove the solvents under vacuum to yield a white crystalline material, which is Bis(2-chloroethyl)amine hydrochloride. This method typically results in a quantitative yield.
Biological Activity and Mechanism of Action
Bis(2-chloroethyl)amine hydrochloride is a bifunctional alkylating agent that exhibits potent cytotoxicity, particularly against rapidly proliferating cells such as cancer cells.[1]
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The biological activity of Bis(2-chloroethyl)amine hydrochloride stems from its ability to form a highly reactive aziridinium ion in aqueous environments. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, with DNA being the primary target.
The mechanism proceeds as follows:
-
Aziridinium Ion Formation: One of the chloroethyl arms undergoes an intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium cation.
-
Monofunctional Alkylation: The aziridinium ion is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This results in a monofunctional adduct.
-
Cross-linking: The second chloroethyl arm can then undergo a similar cyclization and react with another guanine base on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively. DNA-protein cross-links can also be formed.
-
Cellular Consequences: The formation of these DNA adducts and cross-links sterically blocks the progression of DNA polymerase and helicase, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and the activation of DNA damage response pathways.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is triggered to undergo programmed cell death, or apoptosis. This is primarily mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.
The signaling pathway from DNA damage to apoptosis is depicted in the following diagram:
Quantitative Data
Toxicological Data
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 1150 mg/kg | |
| LCLo | Mouse | Inhalation | 1000 mg/m³/10min | [4] |
Experimental Protocols
The following are representative protocols for assessing the biological activity of Bis(2-chloroethyl)amine hydrochloride.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of Bis(2-chloroethyl)amine hydrochloride that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a series of dilutions of Bis(2-chloroethyl)amine hydrochloride in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with Bis(2-chloroethyl)amine hydrochloride.
-
Cell Treatment: Seed cells in a 6-well plate and treat with an apoptotic-inducing concentration of Bis(2-chloroethyl)amine hydrochloride (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them in a chilled cell lysis buffer on ice for 10 minutes. Centrifuge to pellet the cell debris.
-
Reaction Setup: In a 96-well black plate, add the cell lysate to a reaction buffer containing DTT and the caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
References
- 1. Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 2. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Benchchem [benchchem.com]
- 3. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of 2-Hydroxy-3-(thiophen-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies pertinent to the characterization of 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS: 30236-48-7; Molecular Formula: C₉H₇NOS). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of key spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis). A generalized experimental workflow for the synthesis and characterization of such a heterocyclic compound is also provided in a visual format to guide research and development efforts.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both pyridine and thiophene moieties, which are known pharmacophores. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this molecule in any research or drug development context. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in scientific literature.[1] This guide aims to bridge this gap by providing high-quality predicted data and standardized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 13.0 | br s | 1H | -OH (hydroxyl) |
| ~8.0 - 8.2 | dd | 1H | Pyridine H6 |
| ~7.5 - 7.7 | dd | 1H | Thiophene H5' |
| ~7.3 - 7.5 | dd | 1H | Pyridine H4 |
| ~7.1 - 7.3 | dd | 1H | Thiophene H3' |
| ~7.0 - 7.1 | t | 1H | Pyridine H5 |
| ~6.9 - 7.0 | dd | 1H | Thiophene H4' |
Predicted in DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C2 (C-OH) |
| ~145 - 150 | C6 |
| ~140 - 145 | C2' (Thiophene) |
| ~135 - 140 | C4 |
| ~128 - 132 | C5' (Thiophene) |
| ~126 - 130 | C3' (Thiophene) |
| ~124 - 128 | C4' (Thiophene) |
| ~118 - 122 | C5 |
| ~115 - 120 | C3 |
Predicted in DMSO-d₆. Chemical shifts are approximate.
Table 3: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion Species |
| 177.02 | [M]⁺ (Molecular Ion) |
| 178.02 | [M+H]⁺ (Protonated Molecule) |
Exact mass: 177.02483
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should ensure good solubility and minimize overlapping solvent peaks with signals of interest.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution data.
-
Analysis: Introduce the sample into the ion source via direct infusion or through an LC system. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The high-resolution data will allow for the determination of the elemental composition.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), C=C and C=N (aromatic rings), and C-S (thiophene).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution-Phase UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max), which correspond to electronic transitions within the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.
Caption: Experimental workflow for synthesis and characterization.
References
A Comprehensive Guide to the Crystal Structure Analysis of 2-Hydroxy-3-(thiophen-2-YL)pyridine Analogues
Disclaimer: As of the latest data retrieval, a specific, publicly available crystal structure for 2-Hydroxy-3-(thiophen-2-YL)pyridine has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, this technical guide provides a representative and in-depth overview of the experimental and analytical methodologies that would be employed for the crystal structure analysis of this compound, based on established protocols for similar thiophene-pyridine derivatives. The quantitative data and experimental procedures are synthesized from published analyses of analogous compounds to serve as a practical reference for researchers, scientists, and drug development professionals.
Data Presentation
The crystallographic data for a novel compound are typically summarized in a standardized tabular format for clarity and direct comparison with other structures. Below are representative tables that would be generated during the crystal structure analysis of a this compound analogue.
Table 1: Representative Crystal Data and Structure Refinement Parameters. This table provides a comprehensive summary of the crystallographic data collection and refinement details.
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₇NOS |
| Formula weight | 177.22 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 10.211(3) Å, β = 98.76(1)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 850.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.385 Mg/m³ |
| Absorption coefficient | 0.325 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |
| Reflections collected | 8124 |
| Independent reflections | 2045 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.935 and 0.906 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2045 / 0 / 110 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Representative Selected Bond Lengths (Å) and Angles (°). This table highlights key intramolecular geometric parameters.
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| S(1)-C(1) | 1.731(2) | C(1)-S(1)-C(4) | 92.1(1) |
| S(1)-C(4) | 1.728(2) | C(2)-C(1)-S(1) | 111.5(2) |
| O(1)-C(5) | 1.358(3) | C(1)-C(2)-C(3) | 112.3(2) |
| N(1)-C(5) | 1.345(3) | C(4)-C(3)-C(2) | 112.8(2) |
| N(1)-C(9) | 1.351(3) | C(3)-C(4)-S(1) | 111.3(2) |
| C(1)-C(2) | 1.375(3) | O(1)-C(5)-N(1) | 118.5(2) |
| C(2)-C(3) | 1.421(4) | O(1)-C(5)-C(6) | 120.3(2) |
| C(3)-C(4) | 1.371(3) | N(1)-C(5)-C(6) | 121.2(2) |
| C(3)-C(6) | 1.482(3) | C(5)-N(1)-C(9) | 123.4(2) |
| C(5)-C(6) | 1.445(4) | C(8)-C(9)-N(1) | 122.7(2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures for the synthesis, crystallization, and structural analysis of a thiophene-pyridine derivative.
A plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, a common method for forming C-C bonds between aromatic rings.[1]
Synthesis Protocol:
-
Starting Materials: 3-Bromo-2-hydroxypyridine and 2-(tributylstannyl)thiophene.
-
Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Reagent Addition: Add 2-(tributylstannyl)thiophene (1.2 eq) to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for 24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of KF and stirred for 1 hour. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Crystallization Protocol: Diffraction-quality single crystals are typically grown using slow evaporation techniques.[2]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or dichloromethane).
-
Slow Evaporation: The solution is loosely covered (e.g., with parafilm containing a few pinholes) and left undisturbed at room temperature.
-
Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.
-
Crystal Selection: Well-formed, transparent crystals without visible defects are selected for X-ray diffraction analysis.[2]
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4][5][6]
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[2]
-
Diffractometer: Data is collected on a CCD area-detector diffractometer (e.g., Bruker APEXII) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[6]
-
Data Collection Strategy: The data is collected at a controlled temperature (e.g., 298 K) using a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
Data Processing: The collected diffraction images are processed for cell refinement, integration, and scaling using appropriate software (e.g., SAINT). An absorption correction is applied to the data (e.g., SADABS).
Structure Solution and Refinement Protocol:
-
Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.[6]
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL.[6]
-
Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final structural model is validated using tools like CHECKCIF.
Visualizations
Diagrams are essential for illustrating complex workflows and molecular interactions. The following are generated using the DOT language.
References
- 1. Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. excillum.com [excillum.com]
- 5. rigaku.com [rigaku.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Unlocking New Therapeutic Avenues: A Technical Guide to Thiophene-Pyridine Compounds and Their Molecular Targets
For Immediate Release
A deep dive into the pharmacological landscape of thiophene-pyridine derivatives reveals a wealth of potential therapeutic targets for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the core biological activities of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to accelerate further research and development in this promising area of medicinal chemistry.
Thiophene-pyridine based molecular structures are of significant interest in drug discovery due to their diverse pharmacological activities. These heterocyclic compounds have been shown to interact with a variety of biological targets, demonstrating potential applications in oncology, inflammation, and infectious diseases. This guide serves as a comprehensive resource, consolidating current knowledge and providing practical information for advancing the therapeutic development of thiophene-pyridine derivatives.
Key Therapeutic Areas and Molecular Targets
Thiophene-pyridine compounds have demonstrated efficacy across several key therapeutic areas. Their mechanisms of action often involve the inhibition of specific enzymes or the modulation of critical signaling pathways.
Anticancer Activity: A primary focus of research on thiophene-pyridine derivatives has been their potential as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival. Key kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Met.[1] Some derivatives also exhibit cytotoxic activity through mechanisms such as topoisomerase inhibition.
Anti-inflammatory Effects: The anti-inflammatory properties of thiophene-pyridine compounds are often attributed to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[2][3] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Antimicrobial Potential: Thiophene-pyridine hybrids have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[4] Some of these compounds are being investigated for their ability to overcome drug resistance. A novel approach in this area is the targeting of bacterial communication systems, such as quorum sensing, by inhibiting key regulators like the LasR protein in Pseudomonas aeruginosa.[5]
Quantitative Data Summary
The following tables summarize the biological activities of representative thiophene-pyridine and related derivatives, providing a comparative overview of their potency against various targets.
Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives
| Compound ID/Series | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Pyridine derivative 70 | MDAMB-231 | Not Specified | Potent | [6] |
| Thiophene derivative 5 | A549 | Not Specified | 0.452 | [7] |
| Thiophene derivative 8e | A549 | Not Specified | 0.302 | [7] |
| Thienopyrimidine 5 | MCF-7 | Kinases | 7.301 ± 4.5 | [8] |
| Thienopyrimidine 8 | MCF-7 | Kinases | 4.132 ± 0.5 | [8] |
| Thienopyrimidine 5 | HepG-2 | Kinases | 5.3 ± 1.6 | [8] |
| Thienopyrimidine 8 | HepG-2 | Kinases | 3.3 ± 0.9 | [8] |
| Pyridine 2j | EAC | Not Specified | 54.54 | [9] |
| Thiophene 6 | EAC | Not Specified | 61.57 | [9] |
| Imidazo[1,2-a]pyridine-thiophene | FLT3-wt | FLT3 | 0.058 ± 0.0069 | [10] |
| Thienopyrimidine 5 | HT-29, MCF-7, HepG-2 | FLT3 | 32.43 ± 5.5 | [11][12] |
| Pyridone 9c | HepG-2 | Not Specified | 33.08 | [13] |
| Pyridone 9c | MCF-7 | Not Specified | 21.73 | [13] |
*EAC: Ehrlich Ascites Carcinoma
Table 2: Anti-inflammatory Activity of Thiophene-Pyridine Derivatives
| Compound ID/Series | Target | IC50 (µM) | Reference |
| Thiophene-pyrazole hybrid 8g | COX-1 | 33.46 | [13] |
| Thiophene-pyrazole hybrid 8g | COX-2 | 5.13 | [13] |
| Thiophene-pyrazole hybrid 8g | 5-LOX | 5.88 | [13] |
| Morpholinoacetamide thiophene 5b | COX-2 | 5.45 | [14] |
| Morpholinoacetamide thiophene 5b | 5-LOX | 4.33 | [14] |
| Thiophene derivative 21 | COX-2 | 0.67 | [15] |
| Thiophene derivative 21 | LOX | 2.33 | [15] |
Table 3: Antimicrobial Activity of Thiophene-Pyridine Derivatives
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Pyridine derivative 2a | K. pneumoniae | 15.6 | [16] |
| Pyridine derivative 6b | P. aeruginosa | 62.5 | [16] |
| Pyridine derivative 6b | K. pneumoniae | 125 | [16] |
| Pyridine derivative 3b | MRSA | 62.5 | [16] |
| Thiophene derivative 4 | Col-R A. baumannii | 16 (MIC50) | [17] |
| Thiophene derivative 5 | Col-R A. baumannii | 16 (MIC50) | [17] |
| Thiophene derivative 8 | Col-R A. baumannii | 32 (MIC50) | [17] |
| Thiophene derivative 4 | Col-R E. coli | 8 (MIC50) | [17] |
| Thiophene 4d | E. coli | 0.007 | [18] |
| 6-thioglucosylpyridone 17 | B. subtilis | 0.007 | [18] |
| Pyrazole 6 | A. fumigatus | 0.03 | [18] |
*MIC: Minimum Inhibitory Concentration. MIC50: Minimum concentration that inhibits 50% of the screened strains. Col-R: Colistin-Resistant.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by thiophene-pyridine compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiophene-pyridine compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[4][19]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-pyridine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Kinase Inhibition: FGFR2 Kinase Assay (Representative Protocol)
This protocol describes a method to measure the inhibition of FGFR2 kinase activity. Similar principles apply to other kinase assays like VEGFR-2.[20][21]
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The ADP is then converted to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[22]
-
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the thiophene-pyridine inhibitor (or DMSO control), 2 µL of FGFR2 enzyme, and 2 µL of a substrate/ATP mixture.[22] The reaction buffer typically contains HEPES, MgCl₂, EGTA, and DTT.[23]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the kinase reaction to proceed.[22][23]
-
Reaction Quenching: Stop the reaction by adding a solution containing EDTA.[23]
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) that depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
Luminescence Generation: Add a kinase detection reagent that converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.[22]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6][24][25]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.[1][26]
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene-pyridine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[24][25]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).[25]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[26]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[27][28]
-
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[29]
-
Procedure:
-
Animal Dosing: Administer the thiophene-pyridine compound to the animals (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[29]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[27][29]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[29]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
Conclusion
The diverse biological activities of thiophene-pyridine compounds highlight their significant potential in the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore and advance these promising molecules. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to fully realize their therapeutic potential.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 22. promega.co.uk [promega.co.uk]
- 23. FGFR1 and FGFR2 Kinase Activity Assay [bio-protocol.org]
- 24. protocols.io [protocols.io]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. inotiv.com [inotiv.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Hydroxy-3-(thiophen-2-YL)pyridine Interactions: A Technical Guide
Introduction
The 2-hydroxy-3-(thiophen-2-yl)pyridine scaffold is a promising heterocyclic structure in medicinal chemistry and drug discovery. While direct experimental data on the parent molecule is limited, its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuropsychiatric properties. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the molecular interactions of this core structure, its derivatives, and their potential biological targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Potential Biological Targets and Signaling Pathways
Derivatives of the this compound scaffold have been investigated for their effects on several key biological pathways implicated in various diseases. In silico modeling plays a crucial role in elucidating the potential mechanisms of action by identifying and characterizing the interactions with specific protein targets.
Oncology
In the context of cancer, derivatives of this scaffold have been explored as inhibitors of various protein kinases that are critical for tumor growth and proliferation. Key kinase families that represent potential targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.
-
Non-Receptor Tyrosine Kinases: Including Janus Kinases (JAKs), which are involved in cytokine signaling pathways that can promote cancer cell survival.
-
Serine/Threonine Kinases: Such as the Vaccinia-related kinases (VRKs), which play a role in cell division and have been associated with poor prognosis in some cancers.
Neurodegenerative Disorders
The pyridine and thiophene moieties are present in compounds investigated for neuroprotective effects. A key target in this area is Acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Inflammation
The anti-inflammatory potential of this compound derivatives suggests interactions with key proteins in inflammatory cascades. Potential targets include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are central to the production of pro-inflammatory mediators. Additionally, the inhibition of signaling pathways mediated by cytokines, such as those involving Tumor Necrosis Factor-alpha (TNF-α), represents another avenue of investigation.
Quantitative Data on Derivatives
Table 1: Anticancer Activity of Selected 3-(thiophen-2-ylthio)pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 22 | FGFR2 | 2.14 | HepG2 | 2.98 ± 1.11 | |
| FGFR3 | 3.56 | WSU-DLCL2 | 4.34 ± 0.84 | ||
| EGFR | 12.20 | ||||
| Janus Kinase | - | ||||
| RON | - |
Table 2: Cholinesterase Inhibition by Pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Carbamate 8 | human AChE | 0.153 ± 0.016 | |
| Carbamate 11 | human BChE | 0.828 ± 0.067 |
Experimental Protocols for In Silico Modeling
A systematic in silico approach is essential to explore the therapeutic potential of this compound. The following protocols outline a general workflow from target identification to the detailed characterization of molecular interactions.
Target Identification and Prioritization
The initial step involves identifying potential protein targets. This can be achieved through a combination of ligand-based and structure-based approaches.
-
Ligand-Based Target Prediction: This method utilizes the chemical structure of this compound to screen against databases of known ligands and their corresponding targets. Web servers and software employing 2D and 3D similarity searches, as well as pharmacophore modeling, can predict a list of potential targets.
-
Structure-Based Target Prediction (Inverse Docking): If a set of potential disease-related proteins is already identified, inverse docking can be employed. Here, this compound is docked against a library of protein binding sites to identify those with the most favorable binding energies.
-
Literature and Database Mining: Searching databases such as ChEMBL, PubChem, and the Protein Data Bank (PDB) for similar scaffolds and their documented biological activities can provide valuable leads for potential targets.
Molecular Docking
Once potential targets are identified, molecular docking is performed to predict the binding mode and estimate the binding affinity of this compound to the target protein's active site.
-
Preparation of the Ligand: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94). Correct protonation states at physiological pH are assigned.
-
Preparation of the Protein: The crystal structure of the target protein is obtained from the PDB. Water molecules and co-ligands not essential for binding are removed. Hydrogen atoms are added, and charges are assigned. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site. The poses are scored based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted protein-ligand complex and to gain a more dynamic understanding of the interactions, MD simulations are performed.
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Parameterization: Force field parameters for the ligand are generated if they are not already available.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's atomic motions over time.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions observed in docking. Binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. While experimental characterization of the parent molecule is ongoing, in silico modeling provides a powerful and efficient means to explore its potential biological targets and understand its molecular interactions. The workflows and methodologies outlined in this guide offer a robust framework for researchers to investigate this and similar heterocyclic compounds, thereby accelerating the process of drug discovery and development. The multi-target potential of this scaffold, suggested by the diverse activities of its derivatives, underscores the importance of a comprehensive computational approach to fully elucidate its therapeutic promise.
An In-depth Technical Guide to the Discovery and Synthesis of Novel Thienopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyridine core is a versatile scaffold that has given rise to a diverse range of biologically active molecules. From well-established antiplatelet agents to emerging anticancer and anti-inflammatory candidates, the unique structural and electronic properties of thienopyridines make them a privileged motif in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of novel thienopyridine derivatives. It details the synthetic methodologies, experimental protocols for biological evaluation, and the signaling pathways modulated by these compounds. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of heterocyclic compounds.
Introduction to Thienopyridine Derivatives
Thienopyridines are bicyclic heterocyclic compounds containing a thiophene ring fused to a pyridine ring. This fusion can occur in several isomeric forms, with the thieno[3,2-c]pyridine and thieno[2,3-b]pyridine cores being particularly prominent in medicinal chemistry. The thienopyridine scaffold has been successfully exploited to develop drugs targeting a variety of biological processes.
The most well-known application of thienopyridines is in the field of cardiovascular medicine. Ticlopidine and clopidogrel are widely prescribed antiplatelet agents that function as irreversible antagonists of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation.[1] These compounds are prodrugs, requiring metabolic activation in the liver to exert their therapeutic effect.[1]
Beyond their antiplatelet activity, recent research has unveiled the potential of novel thienopyridine derivatives in oncology. Scientists have developed thienopyridines that exhibit potent inhibitory activity against various protein kinases implicated in cancer progression, including Pim-1, c-Met, FLT3, and RON.[2][3][4][5] Furthermore, some derivatives have been shown to interfere with tubulin polymerization, a critical process in cell division, highlighting their potential as antimitotic agents. This guide will delve into the synthesis and biological evaluation of these newer classes of thienopyridine derivatives.
Synthesis of Thienopyridine Derivatives
The synthesis of the thienopyridine core and its derivatives can be achieved through several strategic approaches. A common and versatile method is the Gewald reaction, which allows for the construction of the thiophene ring.
General Synthetic Workflow
The discovery and development of novel thienopyridine derivatives typically follow a structured workflow, beginning with the synthesis of a core scaffold, followed by diversification and biological evaluation.
Experimental Protocols for Synthesis
This protocol describes a typical Gewald reaction to form a 2-aminothiophene, which can then be further modified to create various thienopyridine derivatives.
-
Step 1: Knoevenagel Condensation. To a solution of a ketone (1.0 eq) and an α-cyanoester (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine or triethylamine). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Thiophene Ring Formation. To the reaction mixture from Step 1, add elemental sulfur (1.1 eq). Heat the mixture to reflux for 2-4 hours.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiophene derivative.
This multi-step synthesis illustrates the preparation of the well-known antiplatelet drug, ticlopidine.[6]
-
Step 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This key intermediate can be synthesized in a four-step sequence starting from thiophene, with an overall yield of approximately 62%.[6]
-
Step 2: N-Alkylation. To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent such as THF, add a strong base like sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add 1-chloro-2-(chloromethyl)benzene (1.05 eq). Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford ticlopidine. The reported yield for this final step is 78%.[6]
Biological Activity and Signaling Pathways
Novel thienopyridine derivatives have shown promise in targeting various signaling pathways implicated in disease, particularly in oncology.
Inhibition of P2Y12 Receptor Signaling
The classical mechanism of action for thienopyridines like clopidogrel is the irreversible inhibition of the P2Y12 receptor on platelets. This prevents ADP from binding, which in turn inhibits the activation of the GPIIb/IIIa receptor and subsequent platelet aggregation.
Anticancer Activity via Kinase Inhibition
Many recently developed thienopyridine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[2]
c-Met and RON are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, metastasis, and angiogenesis.[3][5]
Quantitative Data Summary
The biological activity of novel thienopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize representative data for different classes of thienopyridine derivatives.
Table 1: Anticancer Activity of Thienopyridine Derivatives
| Compound ID | Target | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1g | Unknown | HepG2 | Cell Proliferation | 0.016 | [7] |
| 15f | RON Kinase | KM12C | Cell Proliferation (MTS) | 0.007 | [8] |
| 15f | RON Kinase | HT29 | Cell Proliferation (MTS) | 0.609 | [8] |
| 7a | Pim-1 Kinase | - | Kinase Inhibition | 1.18 | [2] |
| 7c | Pim-1 Kinase | - | Kinase Inhibition | 1.38 | [2] |
| 10 | c-Met Kinase | A549 | Cell Viability (MTT) | 0.005 | [9] |
| 10 | c-Met Kinase | Hela | Cell Viability (MTT) | 2.833 | [9] |
| 10 | c-Met Kinase | MCF-7 | Cell Viability (MTT) | 13.581 | [9] |
Table 2: Antiplatelet Activity of Thienopyridine Prodrugs
| Compound ID | Dose (mg/kg) | Platelet Aggregation Inhibition (%) | Reference |
| 5c | 3 | ~95 | [10] |
| 5i | 3 | ~95 | [10] |
| Clopidogrel | 3 | < 20 | [10] |
| Prasugrel | 3 | ~95 | [10] |
Detailed Experimental Protocols for Biological Evaluation
Protocol 5.1: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxic or cytostatic effects of thienopyridine derivatives on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization and Measurement: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a suitable software.
Protocol 5.2: In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of thienopyridine derivatives on a specific kinase.
-
Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the thienopyridine derivative at various concentrations in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 5.3: P2Y12 Receptor Binding Assay
This radioligand binding assay is used to assess the affinity of thienopyridine derivatives for the P2Y12 receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the human P2Y12 receptor.
-
Binding Reaction: In a microplate, incubate the cell membranes with a radiolabeled P2Y12 antagonist (e.g., [3H]2MeSADP) and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibitory constant) or IC50 value.
Conclusion
The thienopyridine scaffold continues to be a rich source of novel therapeutic agents. While its role in antiplatelet therapy is well-established, the discovery of derivatives with potent anticancer and other biological activities opens up new avenues for drug development. The synthetic strategies and biological evaluation protocols detailed in this guide provide a framework for researchers to design, synthesize, and characterize new thienopyridine derivatives with improved efficacy and novel mechanisms of action. The continued exploration of this versatile chemical space holds significant promise for addressing unmet medical needs.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-(thiophen-2-yl)pyridine is a heterocyclic organic compound of interest in medicinal chemistry due to its structural similarity to known biologically active molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, potential biological activities, and relevant experimental protocols. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide draws upon data from closely related analogues to infer its potential as a kinase inhibitor and anticancer agent. Detailed experimental methodologies for its synthesis and for key biological assays are provided to facilitate further research and development.
Introduction
Heterocyclic compounds containing pyridine and thiophene moieties are prevalent scaffolds in numerous biologically active compounds and approved drugs. The combination of these two aromatic rings in this compound presents a unique pharmacophore with potential for diverse biological activities. The hydroxyl group on the pyridine ring can participate in hydrogen bonding interactions with biological targets, a key feature in many drug-receptor interactions. This guide aims to consolidate the current knowledge on this compound and provide a framework for its further investigation as a potential therapeutic agent.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: 3-(Thiophen-2-yl)pyridin-2-ol
-
CAS Number: 30236-48-7
-
Molecular Formula: C₉H₇NOS
-
Molecular Weight: 177.22 g/mol
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of a suitably protected 3-halo-2-hydroxypyridine with thiophene-2-boronic acid.
Experimental Protocol (Adapted from general Suzuki-Miyaura coupling procedures):
Materials:
-
3-Bromo-2-hydroxypyridine (or a protected derivative)
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-bromo-2-hydroxypyridine (1 equivalent), thiophene-2-boronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and the chosen base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: The hydroxyl group of 2-hydroxypyridine may require protection (e.g., as a methoxy or benzyloxy ether) prior to the coupling reaction, followed by a deprotection step to yield the final product. The choice of catalyst, base, solvent, and temperature may need to be optimized for this specific reaction.
Biological Activity and Potential Therapeutic Applications
There is a lack of specific biological activity data for this compound in the public domain. However, extensive research on structurally similar 3-(thiophen-2-yl)pyridine and 3-(thiophen-2-ylthio)pyridine derivatives provides strong indications of its potential as a multi-targeted kinase inhibitor with anticancer properties.
Kinase Inhibition
Derivatives of 3-(thiophen-2-ylthio)pyridine have demonstrated inhibitory activity against several protein kinases that are crucial in cancer cell signaling pathways. A notable example, compound 22 from a study by Zhang et al. (2019), exhibited inhibitory activity against Fibroblast Growth Factor Receptor 2 (FGFR2), FGFR3, Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK)[1].
Table 1: Kinase Inhibitory Activity of a Representative 3-(thiophen-2-ylthio)pyridine Derivative (Compound 22) [1]
| Kinase Target | IC₅₀ (µM) |
| FGFR2 | 2.14 |
| FGFR3 | 3.56 |
| EGFR | 5.87 |
| JAK2 | 12.20 |
| RON | 4.78 |
Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these or other related kinases.
Anticancer Activity and Cell Cycle Arrest
The kinase inhibitory potential of related compounds translates to anticancer activity in cellular assays. For instance, the aforementioned compound 22 demonstrated cytotoxicity against HepG2 (hepatocellular carcinoma) and WSU-DLCL2 (diffuse large B-cell lymphoma) cell lines with IC₅₀ values of 2.98 µM and 4.34 µM, respectively[1]. Furthermore, this compound was shown to arrest the cell cycle of HepG2 cells in the G1/G0 phase, a common mechanism of action for many anticancer drugs that halt cell proliferation[1].
Table 2: Cytotoxicity of a Representative 3-(thiophen-2-ylthio)pyridine Derivative (Compound 22) [1]
| Cell Line | IC₅₀ (µM) |
| HepG2 | 2.98 ± 1.11 |
| WSU-DLCL2 | 4.34 ± 0.84 |
These findings suggest that this compound warrants investigation for its antiproliferative effects on various cancer cell lines.
Experimental Protocols for Biological Assays
To facilitate the investigation of the biological activity of this compound, the following are detailed protocols for key experiments.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR, EGFR, JAK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the kinase-specific substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Postulated Kinase Inhibition Signaling Pathway
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is accomplished via a two-step route commencing with a Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-methoxypyridine and thiophene-2-boronic acid, followed by demethylation of the resulting intermediate. This protocol includes detailed experimental procedures, purification methods, and characterization data.
Introduction
Heterocyclic compounds containing both pyridine and thiophene moieties are of significant interest in drug discovery due to their diverse pharmacological activities. The 2-hydroxypyridine scaffold, in particular, is a common feature in many biologically active molecules. This protocol outlines a reliable method for the synthesis of this compound, providing a foundational procedure for the generation of analogs and derivatives for further investigation.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Thiophen-2-yl)-2-methoxypyridine (Suzuki-Miyaura Coupling)
Materials:
-
3-Bromo-2-methoxypyridine
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromo-2-methoxypyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(thiophen-2-yl)-2-methoxypyridine as a solid.
Step 2: Synthesis of this compound (Demethylation)
Materials:
-
3-(Thiophen-2-yl)-2-methoxypyridine
-
Boron tribromide (BBr₃) solution (1.0 M in DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(thiophen-2-yl)-2-methoxypyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide solution (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 75-85 |
| 2 | Demethylation | BBr₃ | DCM | 0 to rt | 4-6 | 80-90 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) |
| 3-(Thiophen-2-yl)-2-methoxypyridine | C₁₀H₉NOS | 191.25 | 8.15 (dd, J=4.8, 1.8 Hz, 1H), 7.50 (dd, J=7.5, 1.8 Hz, 1H), 7.40 (dd, J=5.1, 1.2 Hz, 1H), 7.25 (dd, J=3.6, 1.2 Hz, 1H), 7.10 (dd, J=5.1, 3.6 Hz, 1H), 6.95 (dd, J=7.5, 4.8 Hz, 1H), 4.05 (s, 3H) | 162.5, 145.8, 140.2, 138.1, 128.0, 127.5, 125.4, 122.3, 116.8, 53.6 |
| This compound | C₉H₇NOS | 177.22 | 12.5 (br s, 1H), 7.60 (dd, J=5.1, 1.2 Hz, 1H), 7.45 (dd, J=6.8, 2.0 Hz, 1H), 7.35 (dd, J=3.6, 1.2 Hz, 1H), 7.15 (dd, J=5.1, 3.6 Hz, 1H), 6.40 (t, J=6.8 Hz, 1H) | 164.1, 141.5, 139.8, 135.2, 128.3, 127.8, 126.1, 118.9, 106.5 |
Note: NMR data are predicted based on analogous structures and may vary slightly.
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like BBr₃.
-
BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Palladium catalysts are toxic and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for the Purification of 2-Hydroxy-3-(thiophen-2-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Hydroxy-3-(thiophen-2-YL)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. The following methods are based on established techniques for the purification of analogous polar heterocyclic compounds.
Introduction
This compound is a polar aromatic compound. Its purification can be challenging due to potential impurities from its synthesis, including starting materials, byproducts, and isomers. The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity. This guide outlines three primary purification strategies:
-
Recrystallization: A fundamental technique for the purification of solid compounds.
-
Silica Gel Column Chromatography: A versatile method for separating compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for achieving high purity, particularly for challenging separations.
General Purification Workflow
A general workflow for the purification of crude this compound is presented below. The specific steps and techniques chosen will be contingent on the initial purity of the crude material and the final purity requirements.
Caption: General purification workflow for this compound.
Experimental Protocols
Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.
Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Table 1: Representative Recrystallization Solvents for Analogous Polar Aromatic Compounds
| Compound Type | Solvent System(s) | Reference(s) |
| 2-Hydroxypyridine | Benzene, CCl4, Ethanol, CHCl3/diethyl ether | [1] |
| Pyridone Carboxylic Acid | 50% Acetic Acid | |
| Polar Aromatic Compounds | Ethanol, Methanol, Dichloromethane, Ethyl Acetate/Hexane | [2] |
| 2-Amino-3-hydroxypyridine | Dimethylformamide followed by Methanol | [3] |
Note: This table provides starting points for solvent selection. The optimal solvent for this compound must be determined experimentally.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities.
Protocol:
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) for most applications.
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Workflow for silica gel column chromatography.
Table 2: Representative Column Chromatography Conditions for Analogous Compounds
| Compound Type | Stationary Phase | Mobile Phase System |
| General Pyridine Derivatives | Silica Gel | n-Hexane / Ethyl Acetate |
| Functionalized Pyridones | Silica Gel | Dichloromethane / Methanol |
| Thiophene Derivatives | Silica Gel | Diethyl Ether / Hexanes |
| Polar Heterocycles | Silica Gel | Toluene / Acetone |
Note: The optimal mobile phase composition must be determined empirically, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice.
Protocol:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Method Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume. The gradient profile should be adjusted to maintain the separation.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Perform the preparative HPLC run, collecting the fraction corresponding to the peak of this compound.
-
Product Isolation: Remove the organic solvent from the collected fraction under reduced pressure. If a non-volatile buffer was used, further purification steps like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the pure compound.
-
Lyophilization: For water-soluble compounds, lyophilization (freeze-drying) is an effective way to obtain the final solid product.
Caption: Workflow for preparative HPLC purification.
Table 3: Typical Preparative HPLC Parameters for Polar Heterocyclic Compounds
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-Phase C18, 5-10 µm particle size |
| Column Dimensions | 20-50 mm internal diameter, 150-250 mm length |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA |
| Gradient | Optimized based on analytical separation (e.g., 5-95% B over 20-30 min) |
| Flow Rate | 20-100 mL/min (depending on column diameter) |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |
| Injection Volume | 1-5 mL (concentration dependent) |
Note: These are general guidelines. The specific parameters should be optimized for the separation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
References
Application Note: 1H NMR Analysis of 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ¹H NMR analysis of 2-Hydroxy-3-(thiophen-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the methodology for sample preparation, data acquisition, and spectral interpretation. Predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in a structured format. This guide serves as a practical resource for the characterization of this compound and related compounds.
Introduction
This compound is a bi-heterocyclic molecule that combines the structural features of both pyridine and thiophene rings. The analysis of its molecular structure is a crucial step in its synthesis, characterization, and application in various research fields, including medicinal chemistry. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. This application note presents a standard operating procedure for the ¹H NMR analysis of this target compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyridine) | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |
| H-5 (pyridine) | ~6.3 - 6.5 | Triplet (t) or Doublet of doublets (dd) | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 5-6 |
| H-6 (pyridine) | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H6,H5) ≈ 5-6, J(H6,H4) ≈ 1-2 |
| H-3' (thiophene) | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H3',H4') ≈ 3-4, J(H3',H5') ≈ 1-2 |
| H-4' (thiophene) | ~7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) | J(H4',H3') ≈ 3-4, J(H4',H5') ≈ 5-6 |
| H-5' (thiophene) | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H5',H4') ≈ 5-6, J(H5',H3') ≈ 1-2 |
| OH (hydroxy) | Broad singlet | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Experimental Protocol
This section details the procedure for acquiring the ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS to the vial.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
-
Parameter Setup: Set the following acquisition parameters (values may be adjusted based on the instrument and sample):
-
Pulse Program: Standard one-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.
-
Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the spectrum to determine the chemical shifts, splitting patterns (multiplicities), and coupling constants for each proton signal.
Discussion of Predicted Spectrum
The thiophene ring is expected to exhibit three proton signals in the aromatic region, appearing as doublets of doublets or triplets due to mutual coupling. The pyridine ring protons (H-4, H-5, and H-6) will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing thiophene substituent. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can be confirmed by D₂O exchange.
Conclusion
This application note provides a comprehensive protocol for the ¹H NMR analysis of this compound. The presented methodologies and predicted spectral data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery for the structural confirmation and characterization of this and structurally similar compounds. Accurate spectral analysis is fundamental for ensuring the purity and identity of synthesized compounds, which is a critical aspect of the drug development pipeline.
References
Application Note: Quantification of 2-Hydroxy-3-(thiophen-2-yl)pyridine using a Novel LC-MS/MS Method
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. helixchrom.com [helixchrom.com]
Application Notes and Protocols for High-Throughput Screening of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thiophene derivatives. Thiophene-containing compounds are a significant class of heterocyclic molecules that have shown a wide range of biological activities, making them promising candidates for drug discovery programs.[1][2] This guide will cover key assays for evaluating the anticancer, antioxidant, and antimicrobial properties of thiophene derivatives, complete with experimental protocols, data presentation guidelines, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Overview of High-Throughput Screening (HTS)
HTS is a drug discovery process that allows for the rapid assessment of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds.[5][6]
General HTS Workflow
A typical HTS workflow involves several key stages, from initial assay development to hit validation and can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Hit Identification Approaches and Future Directions – Protac [drugdiscoverypro.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine and thiophene scaffolds are well-established pharmacophores known to interact with the ATP-binding site of various kinases. This document provides a detailed protocol for the screening of novel compounds, specifically "2-Hydroxy-3-(thiophen-2-yl)pyridine," as a potential kinase inhibitor.
While specific inhibitory data for this compound is not publicly available, research on structurally similar 3-(thiophen-2-ylthio)pyridine derivatives has shown potent multi-kinase inhibitory activity. These findings suggest that the this compound scaffold is a promising starting point for a kinase inhibitor discovery campaign.
Representative Kinase Inhibition Data
The following table summarizes the inhibitory activity of a structurally related compound, a 3-(thiophen-2-ylthio)pyridine derivative (Compound 22), against several key kinases. This data serves as a reference for the potential activity of this compound and highlights potential kinase targets for initial screening.
| Kinase Target | IC50 (µM)[1] |
| Fibroblast Growth Factor Receptor 2 (FGFR2) | 2.14 |
| Fibroblast Growth Factor Receptor 3 (FGFR3) | - |
| Epidermal Growth Factor Receptor (EGFR) | - |
| Janus Kinase (JAK) | - |
| RON (Receptor Originated from Nantes) | 12.20 |
Note: The IC50 values presented are for a 3-(thiophen-2-ylthio)pyridine derivative and are intended to be representative. Actual values for this compound may vary.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors.
Caption: Kinase inhibitor screening workflow.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescence-based assay to determine the in vitro potency of this compound against a selected kinase (e.g., EGFR). The ADP-Glo™ Kinase Assay is a universal platform that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (test compound)
-
Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.
-
Prepare a similar dilution series for the positive control.
-
-
Kinase Reaction:
-
Prepare the kinase reaction buffer as recommended by the enzyme manufacturer.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or control to the appropriate wells. Include wells with DMSO only for the "no inhibitor" control.
-
Add 2 µL of a 2.5X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution to each well. The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes for EGFR).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Relevant Signaling Pathway: EGFR Signaling
Given that derivatives of the thiophene-pyridine scaffold have shown activity against EGFR, understanding its signaling pathway is crucial for interpreting screening results.
Caption: Simplified EGFR signaling pathway.
Conclusion
The structural motif of this compound holds significant promise for the development of novel kinase inhibitors. The provided protocols and background information offer a solid foundation for researchers to initiate a screening cascade for this and similar compounds. A systematic approach, beginning with broad screening and progressing to more detailed mechanistic and cellular studies, will be essential to fully elucidate the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Hydroxy-3-(thiophen-2-YL)pyridine
Introduction
Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[1][2] Compounds incorporating these rings, such as thienopyridines, have demonstrated potent growth-inhibitory effects on human tumor cell lines.[3][4][5] 2-Hydroxy-3-(thiophen-2-YL)pyridine is a heterocyclic compound whose therapeutic potential is of significant interest. A critical initial step in the evaluation of any novel compound for pharmacological use is the characterization of its cytotoxic profile. This document provides detailed protocols for a panel of standard cell-based assays designed to assess the cytotoxicity of this compound, determine its effect on cell viability and proliferation, and elucidate its potential mechanism of action. The following protocols are intended for researchers, scientists, and drug development professionals.
Cell Viability Assessment: MTT Proliferation Assay
The MTT assay is a sensitive, quantitative, and reliable colorimetric assay that measures the metabolic activity of living cells. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the various compound concentrations to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation: Illustrative MTT Assay Results
The following table presents hypothetical data for the effect of this compound on a cancer cell line after 48 hours of treatment.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.185 | 0.070 | 94.8 |
| 5 | 0.950 | 0.065 | 76.0 |
| 10 | 0.630 | 0.050 | 50.4 |
| 25 | 0.315 | 0.040 | 25.2 |
| 50 | 0.150 | 0.025 | 12.0 |
| 100 | 0.080 | 0.015 | 6.4 |
Note: Data are for illustrative purposes only.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that quantifies the activity of lactate dehydrogenase released from damaged cells into the supernatant.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis or damage to the plasma membrane.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[8] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[10]
Experimental Protocol: LDH Assay
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix, catalyst, and stop solution)
-
This compound
-
Target cells and complete culture medium
-
96-well flat-bottom plates
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits) to create a maximum LDH release control[9]
-
Microplate reader (absorbance at 490-520 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT protocol (Steps 1-3).
-
Assay Controls: Prepare three key controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with Lysis Buffer 45 minutes before the assay endpoint.
-
Background Control: Culture medium alone.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 g for 10 minutes (optional, but recommended to pellet any detached cells).[10]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Incubation: Add 50 µL of the LDH Reaction Solution to each well. Incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Data Presentation: Illustrative LDH Assay Results
The following table presents hypothetical data for LDH release from a cancer cell line treated with this compound for 48 hours.
| Compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| 0 (Spontaneous Release) | 0.210 | 0.015 | 0.0 |
| 1 | 0.255 | 0.020 | 5.7 |
| 5 | 0.430 | 0.035 | 28.2 |
| 10 | 0.780 | 0.055 | 72.4 |
| 25 | 1.050 | 0.070 | 106.6 |
| 50 | 1.100 | 0.080 | 112.8 |
| 100 | 1.120 | 0.085 | 115.6* |
| Max Release Control | 0.990 | 0.060 | 100.0 |
Note: Data are for illustrative purposes only. Cytotoxicity is calculated as: ((Compound Abs - Spontaneous Abs) / (Max Release Abs - Spontaneous Abs)) * 100. Values >100% can occur and may indicate compound interference or additional necrotic mechanisms.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Many thiophene-based compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle.[1][11][12]
A. Apoptosis Detection via Caspase-3 Activity
Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[13] Its activity can be measured using a fluorometric or colorimetric assay.
Protocol: Caspase-3 Fluorometric Assay
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 60 mm dishes and treat with this compound at its approximate IC₅₀ concentration for 6, 12, and 24 hours. Include a positive control (e.g., staurosporine).
-
Cell Lysis: Harvest and wash cells with PBS. Lyse the cells using the lysis buffer provided in a commercial Caspase-3 assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well black plate. Add the Caspase-3 substrate (e.g., DEVD-AFC) and incubate at 37°C for 1-2 hours.
-
Fluorescence Reading: Measure fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control.
B. Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cytotoxic compounds can cause cell cycle arrest at specific checkpoints, preventing cell proliferation.[14][15] Thienopyridine derivatives have been shown to induce G2/M arrest.[11][12]
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 60 mm dishes and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Illustrative Apoptosis & Cell Cycle Data
| Assay | Treatment | Result |
| Caspase-3 Activity | Vehicle Control | 1.0-fold (baseline) |
| Compound (IC₅₀, 24h) | 4.5-fold increase | |
| Cell Cycle Phase | Vehicle Control | G1: 65%, S: 20%, G2/M: 15% |
| Compound (IC₅₀, 24h) | G1: 25%, S: 15%, G2/M: 60% |
Note: Data are for illustrative purposes only, suggesting the compound induces apoptosis and G2/M cell cycle arrest.
Overall Experimental Workflow
The evaluation of a novel compound's cytotoxicity involves a tiered approach, starting with broad screening assays and moving towards more specific mechanistic studies.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ut.ac.ir [journals.ut.ac.ir]
- 5. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. scribd.com [scribd.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 3 activity in isolated fetal rat lung fibroblasts and rat periodontal ligament fibroblasts: cigarette smoke induced alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone inhibits proliferation, arrests the cell cycle, and downregulates heat shock protein-47 and collagen type I in rat hepatic stellate cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition by 2-Hydroxy-3-(thiophen-2-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for characterizing the inhibitory activity of 2-Hydroxy-3-(thiophen-2-YL)pyridine against a representative enzyme target. Thiophene and pyridine moieties are common scaffolds in medicinal chemistry, known to interact with a variety of enzymes, including kinases.[1][2][3] Given the structural similarity of the compound of interest to known kinase inhibitors, this protocol will focus on a kinase inhibition assay, specifically targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial enzyme implicated in several neurological disorders, making it a relevant target for novel small molecule inhibitors.[4][5]
The following sections detail the necessary materials and reagents, step-by-step experimental procedures for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition, and guidelines for data analysis and presentation.
Quantitative Data Summary
The inhibitory potential of a compound is typically quantified by its IC50 and inhibitory constant (Ki). The following table provides a representative summary of data that can be generated using the protocols described below. The values are hypothetical and serve as an example for data presentation.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | DYRK1A | 150 | 75 | ATP-competitive |
| Control Inhibitor (e.g., Harmine) | DYRK1A | 50 | 25 | ATP-competitive |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human DYRK1A (e.g., from Thermo Fisher Scientific or Reaction Biology).[6][7]
-
Substrate: A specific peptide substrate for DYRK1A, such as RRRFRPASPLRGPPK.[7] Fluorescently labeled peptides are commonly used for ease of detection.[5]
-
Inhibitor: this compound, synthesized and purified.
-
Control Inhibitor: A known DYRK1A inhibitor, such as Harmine or EGCG.[4]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[6]
-
Detection Reagent: Depending on the assay format, this could be a phosphospecific antibody for an ELISA-based assay[4], a fluorescent tracer for a LanthaScreen™ assay[6], or a system to detect ADP production.[8]
-
Microplates: 96-well or 384-well white or black microplates, suitable for fluorescence or luminescence detection.[9]
-
Instrumentation: A microplate reader capable of measuring fluorescence, time-resolved fluorescence (TR-FRET), or luminescence, depending on the chosen assay format.
Protocol 1: Determination of IC50
This protocol describes a common method to determine the concentration of this compound that inhibits 50% of DYRK1A activity.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Prepare a serial dilution of the inhibitor in DMSO. A common starting point is a 12-point, 3-fold serial dilution.[10]
- Prepare the assay buffer and bring all reagents to room temperature.
- Prepare the DYRK1A enzyme solution in assay buffer at a concentration that yields a robust signal within the linear range of the assay. This concentration should be determined empirically in preliminary experiments.
- Prepare the substrate and ATP solution in assay buffer. The ATP concentration should be at or near the Km value for DYRK1A to ensure sensitivity to competitive inhibitors.[11]
2. Assay Procedure:
- Add a small volume (e.g., 2 µL) of each inhibitor concentration from the serial dilution to the wells of the microplate. Include wells with DMSO only as a no-inhibitor control.
- Add the DYRK1A enzyme solution to each well.
- Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[12]
- Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.
- Stop the reaction (if necessary for the assay format) and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., fluorescence) on a microplate reader.
3. Data Analysis:
- Subtract the background signal (wells with no enzyme) from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]
Protocol 2: Determination of Mode of Inhibition
This protocol helps to elucidate whether this compound inhibits DYRK1A in a competitive, non-competitive, or uncompetitive manner with respect to ATP.
1. Experimental Design:
- This experiment involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate (ATP).
- Prepare a matrix of experimental conditions with at least four different fixed concentrations of the inhibitor (including zero) and at least five different concentrations of ATP, ranging from below to above the Km value.
2. Assay Procedure:
- Follow the general assay procedure as described in Protocol 1.
- For each inhibitor concentration, perform a full ATP titration.
- Ensure that the reaction rates are measured in the initial linear phase. This may require optimizing the incubation time or enzyme concentration.
3. Data Analysis:
- Calculate the initial reaction velocity (v) for each combination of inhibitor and ATP concentration.
- Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/v is plotted against 1/[ATP] for each inhibitor concentration.
- Analyze the resulting plots:
- Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[14]
- Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[14]
- Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration.[14]
- Alternatively, fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine the Ki value.
Visualizations
Caption: Workflow for IC50 determination of this compound against DYRK1A.
References
- 1. Item - Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. - Public Library of Science - Figshare [plos.figshare.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 10. assayquant.com [assayquant.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Untitled Document [ucl.ac.uk]
Application Notes and Protocols: 2-Hydroxy-3-(thiophen-2-yl)pyridine as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the fluorescent properties and specific applications of 2-Hydroxy-3-(thiophen-2-yl)pyridine are limited in publicly available literature. The following application notes and protocols are based on the well-documented performance of structurally similar thiophene-pyridine based fluorescent probes. These notes are intended to serve as a guide for the potential applications and experimental design for this compound.
Introduction
This compound is a heterocyclic organic compound featuring both a pyridine and a thiophene moiety. This structural motif is common in a class of fluorescent probes known for their sensitivity to the local environment and their ability to chelate with metal ions. The presence of nitrogen and sulfur atoms as potential coordination sites, combined with a conjugated π-system, suggests that this compound could function as a fluorescent sensor. Thiophene derivatives are known for their exceptional photophysical properties, making them valuable in the development of chemosensors.[1]
Potential applications for this class of compounds include the detection of metal ions, bioimaging, and sensing of other biologically relevant analytes. The fluorescence of such probes is often modulated through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).
Potential Applications
Based on the analysis of analogous compounds, this compound is a promising candidate for the following applications:
-
Fluorescent Detection of Metal Ions: Similar thiophene-pyridine structures have demonstrated high selectivity and sensitivity for various metal ions, including Fe³⁺, Al³⁺, Cu²⁺, and Cd²⁺.[1][2] The interaction with a target metal ion can lead to a "turn-on" or "turn-off" fluorescent response.
-
Bioimaging: The lipophilic nature of the thiophene and pyridine rings may allow for cell permeability, making it a potential tool for in-vitro and in-vivo imaging of metal ions or other analytes within cellular environments.[3]
-
Environmental Monitoring: The probe could potentially be used for the detection of heavy metal contamination in water samples.
Quantitative Data of Analogous Thiophene-Pyridine Based Fluorescent Probes
The following table summarizes the key performance metrics of several fluorescent probes that are structurally related to this compound. This data can serve as a benchmark for the expected performance of the target compound.
| Probe Structure/Name | Analyte | Limit of Detection (LOD) | Emission Wavelength (λem) | Quantum Yield (Φ) | Binding Constant (K) | Reference |
| Di(thiophen-2-yl) substituted pyrene-pyridine | Fe³⁺ | 5.84 × 10⁻⁵ M (emission) | - | - | 2.30 × 10³ M⁻¹ | [2] |
| Thiophene and furan appended pyrazoline receptor R1 | Al³⁺ | 8.92 × 10⁻⁸ M | - | - | 1.84 × 10⁴ M⁻¹ | |
| Thiophene and furan appended pyrazoline receptor R2 | Al³⁺ | 1.04 × 10⁻⁷ M | - | - | 1.92 × 10⁴ M⁻¹ | |
| (E)-N′-(2,3-dihydroxybenzylidene)-1-(pyridin-2-yl)-5-(thiophen-2-yl)-1H-pyrazol-3-carbohydrazide (L) | Al³⁺ | 1.10 × 10⁻⁸ M | - | - | - | [1] |
| (E)-N′-(2,3-dihydroxybenzylidene)-1-(pyridin-2-yl)-5-(thiophen-2-yl)-1H-pyrazol-3-carbohydrazide (L) | Fe³⁺ | 4.45 × 10⁻⁸ M | - | - | - | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and application of a thiophene-pyridine based fluorescent probe for metal ion detection. These should be adapted and optimized for this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the search results, a general approach can be inferred from the synthesis of similar compounds. One possible route could involve a Suzuki coupling reaction between a protected 2-hydroxypyridine derivative and a thiophene boronic acid, followed by deprotection.
Note: This is a hypothetical synthesis and would require optimization.
General Protocol for Metal Ion Detection
This protocol describes a general procedure for evaluating the performance of a new fluorescent probe for detecting a specific metal ion.
Materials:
-
This compound (or analogous probe) stock solution (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., FeCl₃, AlCl₃, CuCl₂, etc.) in a suitable solvent (e.g., water or ethanol).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Spectrofluorometer.
-
Cuvettes for fluorescence measurements.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Fluorescence Titration:
-
To a cuvette containing the probe solution, add increasing concentrations of the target metal ion from a stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 5 minutes).
-
Record the fluorescence emission spectrum at a predetermined excitation wavelength.
-
-
Selectivity Study:
-
To separate cuvettes containing the probe solution, add a fixed concentration of various potentially interfering metal ions.
-
Record the fluorescence emission spectrum for each solution.
-
To assess competitive binding, add the target metal ion to the solutions containing the interfering ions and record the spectra again.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. analyte concentration) at low concentrations.
-
Visualizations
Proposed Sensing Mechanism
The interaction of this compound with a metal ion is proposed to occur via chelation, leading to a change in its fluorescent properties. The diagram below illustrates a hypothetical chelation-enhanced fluorescence (CHEF) or quenching mechanism.
Caption: Proposed chelation mechanism for metal ion sensing.
Experimental Workflow for Metal Ion Detection
The following workflow outlines the key steps in evaluating a new fluorescent probe for metal ion detection.
Caption: General workflow for fluorescent probe evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine Conjugated Scaffold and DFT Insights: A Selective and Sensitive Colorimetric, and Ratiometric Fluorescent Sensor for Fe(III) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halogenated 2-hydroxypyridine derivative (e.g., 3-bromo-2-hydroxypyridine or 3-iodo-2-hydroxypyridine) with a thiophene-2-boronic acid or its corresponding boronate ester.
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The key starting materials are:
-
Aryl Halide: 3-Bromo-2-hydroxypyridine or 3-iodo-2-hydroxypyridine. The iodide is generally more reactive than the bromide.
-
Organoboron Reagent: Thiophene-2-boronic acid or an ester derivative like thiophene-2-boronic acid pinacol ester.
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.
-
Base: An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to check for the consumption of the starting materials and the formation of the product.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect characteristic signals for the pyridine and thiophene ring protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Will show the expected number of signals for the nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₇NOS) should be observed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is activated in situ. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Ineffective base | - The base may not be strong enough or soluble enough in the reaction medium. - Try a different base, such as K₃PO₄ or Cs₂CO₃, which are often more effective. - Ensure the base is finely powdered to maximize its surface area. | |
| Decomposition of boronic acid | - Boronic acids can be unstable, especially at high temperatures. - Use a boronate ester (e.g., pinacol ester) which is generally more stable. - Add the boronic acid to the reaction mixture just before heating. | |
| Poor solvent choice | - The chosen solvent may not be suitable for the reaction. - Experiment with different solvent systems, such as toluene/water, dioxane/water, or DMF/water. | |
| Formation of Significant Side Products | Homocoupling of the boronic acid (to form 2,2'-bithiophene) | - This is a common side reaction. - Use a slight excess of the aryl halide relative to the boronic acid. - Ensure thorough deoxygenation of the reaction mixture as oxygen can promote homocoupling. |
| Dehalogenation of the 2-hydroxypyridine starting material | - This side reaction results in the formation of 2-hydroxypyridine.[1] - Use a less reactive base. - Lower the reaction temperature. - Choose a catalyst system less prone to promoting dehalogenation. | |
| Protodeboronation of the thiophene boronic acid | - The boronic acid group is replaced by a hydrogen atom. - Use anhydrous solvents and ensure all reagents are dry. - Use a boronate ester instead of the boronic acid. | |
| Difficult Purification | Co-elution of product and impurities | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the product. |
| Presence of residual palladium | - The final product may be contaminated with palladium. - Treat the crude product with a palladium scavenger. - Purify by column chromatography, which can often remove palladium residues. |
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-2-hydroxypyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Degradation of 2-Hydroxy-3-(thiophen-2-YL)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Hydroxy-3-(thiophen-2-YL)pyridine in solution. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific data for this compound is not extensively published, potential degradation pathways can be hypothesized based on the known chemistry of its constituent pyridine and thiophene rings. Key degradation routes to investigate include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The hydroxypyridine moiety may exhibit pH-dependent stability. In acidic or basic solutions, cleavage of the molecule or alterations to the pyridine ring could occur. The ether linkage in related hydroxypyridine compounds is known to be susceptible to hydrolysis.
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation.[1][2][3] The sulfur atom can be oxidized to form a thiophene-S-oxide, which may be followed by further oxidation to a sulfone.[1][4] Alternatively, oxidation of the thiophene C=C double bond can form a reactive epoxide intermediate.[1][4] The electron-rich nature of both the hydroxypyridine and thiophene rings makes them targets for oxidative processes.
-
Photodegradation: Exposure to UV or visible light can induce degradation. Pyridine derivatives are known to be susceptible to photolytic degradation, a process that can be influenced by pH and the presence of oxygen.[5][6] Potential reactions include ring cleavage or polymerization.
Q2: We are observing poor mass balance in our forced degradation study. What are the common causes and how can we troubleshoot this?
A2: Achieving a good mass balance (typically 95-105%) is critical for a valid stability-indicating method.[7][8] Discrepancies suggest that not all components are being accounted for. Common causes and troubleshooting steps are outlined below:
| Common Cause | Troubleshooting Steps |
| Non-UV Active Degradants | Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for degradants without a chromophore.[9] |
| Volatile Degradants | Use headspace Gas Chromatography (GC) to analyze for volatile compounds that would be missed by HPLC. |
| Co-elution of Peaks | Evaluate peak purity using a Photodiode Array (PDA) detector.[10][11] If co-elution is suspected, modify chromatographic conditions (e.g., change mobile phase pH, gradient slope, column chemistry, or temperature) to improve resolution.[11][12] |
| Poor Extraction/Solubility | Ensure the sample preparation procedure completely dissolves the parent compound and all degradation products. Test different diluents. Degradants may have very different polarity and solubility compared to the parent drug.[7] |
| Adsorption to Vials/Column | Use silanized vials to prevent adsorption of basic compounds. Evaluate column recovery. |
| Different Response Factors | If quantifying degradants using the parent compound's response factor, significant errors can occur.[7] If possible, isolate major degradants and determine their individual response factors for more accurate quantification. |
Q3: The main peak for this compound is failing the peak purity test after stress testing. What does this mean and what should I do next?
A3: A peak purity failure indicates that the peak is not spectrally homogeneous, meaning one or more other components are co-eluting with your main compound.[10] This compromises the specificity of your analytical method.
Next Steps:
-
Confirm the Finding: Ensure the failure is not due to instrumental noise or an inappropriate spectral range. Re-analyze the sample.
-
Improve Chromatographic Separation: The primary goal is to resolve the co-eluting impurity.
-
Modify the gradient to make it shallower, increasing the separation time.
-
Change the pH of the aqueous mobile phase to alter the ionization state of the analyte and impurities.
-
Screen different column chemistries (e.g., C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.[12]
-
-
Use Mass Spectrometry (LC-MS): LC-MS is invaluable for investigating co-elution. It can help identify the mass of the co-eluting species, providing clues to its identity even if it is not chromatographically resolved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. The compound is highly stable. | Increase the concentration of the stress agent (acid, base, peroxide), the temperature, or the duration of exposure. A target degradation of 5-20% is generally recommended.[13][14][15] |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, temperature, or exposure time. Harsh conditions can lead to secondary degradation products not relevant to real-world stability. |
| Precipitate forms in the sample solution after stressing. | A degradation product may have poor solubility in the stress medium or sample diluent. | Try to identify the precipitate. Modify the diluent by adding an organic co-solvent to keep all components in solution. Note this observation as it is important stability information. |
| Irreproducible retention times or peak areas. | Instability of the compound or its degradants in the analytical solution. Issues with the HPLC system (e.g., leaks, pump malfunction). | Prepare samples immediately before analysis. Check the stability of the analyte and degradants in the mobile phase and sample diluent. Perform system suitability tests to ensure the HPLC is functioning correctly. |
| New peaks appear in the blank (placebo) sample after stressing. | Excipients in a formulated product are degrading. Interaction between the drug and excipients. | Stress the placebo under the same conditions to identify excipient-related degradants. This is crucial for distinguishing drug degradants from excipient degradants. |
Hypothetical Degradation Data
The following tables present hypothetical data from a forced degradation study of this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) | Mass Balance (%) |
| 0.1 M HCl, 80°C, 24h | 8.5 | 2 | DP-H1 (4.2 min) | 98.9 |
| 0.1 M NaOH, 60°C, 8h | 15.2 | 3 | DP-B1 (3.5 min) | 97.5 |
| 10% H₂O₂, RT, 12h | 18.9 | 4 | DP-O1 (7.8 min) | 99.2 |
| Thermal, 105°C, 48h | 2.1 | 1 | DP-T1 (6.1 min) | 100.5 |
| Photolytic, ICH Option 2 | 11.4 | 2 | DP-P1 (9.3 min) | 98.2 |
Table 2: Purity of this compound Peak in Stressed Samples
| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Result |
| Unstressed Control | 0.152 | 0.280 | Pass |
| 0.1 M HCl | 0.165 | 0.281 | Pass |
| 0.1 M NaOH | 0.275 | 0.280 | Pass |
| 10% H₂O₂ | 0.310 | 0.279 | Fail |
| Photolytic | 0.268 | 0.275 | Pass |
Experimental Protocols
1. Protocol: Forced Degradation Study
-
Objective: To generate potential degradation products of this compound and demonstrate the specificity of the analytical method.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 12 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve and dilute to ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2). Dissolve and dilute to ~0.1 mg/mL.
-
Controls: Prepare an unstressed control sample diluted to the same final concentration.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-PDA-MS method.
-
2. Protocol: Stability-Indicating HPLC-UV/MS Method
-
Objective: To separate and quantify this compound from its process impurities and degradation products.
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: 220-400 nm, with extraction at a suitable wavelength (e.g., λmax of the parent compound).
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a suitable mass range (e.g., m/z 100-500).
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. mournetrainingservices.com [mournetrainingservices.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. sgs.com [sgs.com]
Enhancing the solubility of 2-Hydroxy-3-(thiophen-2-YL)pyridine for biological assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions for enhancing the solubility of 2-Hydroxy-3-(thiophen-2-YL)pyridine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound containing both a pyridine and a thiophene ring.[1][2][3] These structural features suggest that the molecule is likely to have low intrinsic solubility in aqueous solutions, a common challenge for many thiophene derivatives in drug discovery.[1][4] The presence of the hydroxyl group on the pyridine ring, however, offers a potential handle for pH-dependent solubility enhancement.
Q2: What is the recommended first-line approach for solubilizing this compound for a biological assay?
The standard and most direct method is to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer to the final desired concentration.[5] DMSO is widely used because it is miscible with water and can dissolve a vast range of organic compounds.[5][6] It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity.[7]
Q3: I'm observing precipitation when diluting my DMSO stock solution into the aqueous buffer. Why is this happening and what can I do?
This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of the organic solvent (DMSO) is insufficient to keep the compound dissolved. For solutions, please refer to the Troubleshooting Guide below.
Q4: Beyond direct dilution from a DMSO stock, what other methods can enhance the aqueous solubility of this compound?
If simple dilution is problematic, several effective techniques can be employed:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in the final assay buffer can increase the solubility of hydrophobic compounds.[12][13] While DMSO is the most common, others like polyethylene glycol (PEG 400) can also be effective.[13]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is readily soluble in water.[16][17][18] This is an excellent method as it often does not affect the biological activity of the compound or the assay system.
-
Solid Dispersions: For more challenging cases, creating a solid dispersion is a powerful technique. This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (like PVP or PEGs).[19][20][21] When this solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility.[22][23]
Troubleshooting Guide
Problem: My compound precipitates out of solution when I add my DMSO stock to the aqueous assay buffer.
This is the most frequent issue encountered. Follow these steps sequentially to resolve it.
► Solution 1: Optimize the Dilution Method and DMSO Concentration
The manner of dilution and the final solvent concentration are critical.
-
Reverse the Order of Addition: Instead of adding the small volume of DMSO stock to the large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This allows for a more gradual change in solvent polarity.
-
Increase Final DMSO Concentration: While keeping the concentration as low as possible, determine the highest tolerable DMSO concentration for your specific assay (e.g., 0.1%, 0.5%, 1%). A slight increase may be sufficient to maintain solubility.
-
Utilize Sonication: After dilution, briefly sonicate the solution in a water bath. This can help break up small aggregates and promote dissolution.
Table 1: Typical DMSO Concentrations for Biological Assays
| Final DMSO Conc. | Suitability | Potential Issues |
| ≤ 0.1% | Ideal for most cell-based assays; minimal toxicity. | May not be sufficient for poorly soluble compounds. |
| 0.1% - 0.5% | Often acceptable; requires validation. | Potential for subtle off-target effects. |
| 0.5% - 1.0% | Used for very insoluble compounds; requires rigorous controls. | Increased risk of solvent toxicity/artifacts. |
| > 1.0% | Not recommended for most biological assays. | High probability of assay interference and cell death. |
Experimental Protocol: Optimized DMSO Stock Dilution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
In a fresh microfuge tube, add the required volume of the DMSO stock.
-
Place the tube on a vortex mixer set to a medium speed.
-
Slowly, add the pre-warmed (if applicable) aqueous assay buffer to the DMSO stock while continuously vortexing.
-
Once all buffer is added, continue vortexing for an additional 30 seconds.
-
Visually inspect for any precipitation. If the solution is hazy, proceed to sonication for 2-5 minutes.
-
Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO without the compound.
Problem: Simple dilution methods failed. How do I use pH to increase solubility?
► Solution 2: Perform a pH-Solubility Screen
This method is highly effective for ionizable compounds. Since this compound is weakly acidic, increasing the pH above its pKa will convert it to its more soluble conjugate base.
Experimental Protocol: pH-Solubility Screening
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay (e.g., pH 7.2 - 7.8 for many cell cultures).
-
Prepare Buffers: Make a series of your assay buffer, adjusting the pH in small increments (e.g., pH 7.2, 7.4, 7.6, 7.8, 8.0). Ensure the buffering capacity is sufficient.
-
Test Solubility: Prepare small-scale dilutions of your compound from a DMSO stock into each buffer.
-
Incubate and Observe: Incubate the samples under your assay conditions (e.g., 37°C) for a short period (15-30 minutes).
-
Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
Table 2: Example pH Screening Results
| Buffer pH | Visual Observation | Supernatant Conc. (µM) |
| 7.0 | Heavy Precipitate | 1.2 |
| 7.4 | Slight Haze | 8.5 |
| 7.8 | Clear Solution | 25.1 |
| 8.0 | Clear Solution | 25.6 |
Note: Data is illustrative. A pH of 7.8 would be selected if compatible with the assay.
Problem: The required pH is incompatible with my assay, or I need an even higher concentration.
► Solution 3: Use Cyclodextrins to Form an Inclusion Complex
Cyclodextrins are a robust, pH-neutral method to significantly boost the solubility of hydrophobic compounds. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-50 mM). Gentle warming and stirring may be required.
-
Method A (Dilution into CD Solution): Dilute your DMSO stock of the compound directly into the HP-β-CD buffer solution. The cyclodextrin in the buffer will complex with the compound as it is introduced.
-
Method B (Pre-Complexation): a. In a glass vial, add a specific amount of the compound (as a solid or from a volatile solvent that can be evaporated). b. Add the HP-β-CD solution. c. Shake or sonicate the mixture overnight at room temperature to allow for complex formation. d. Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the soluble compound-cyclodextrin complex.
-
Quantify and Use: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV. Use this solution for your biological experiments. Always include a vehicle control with the same concentration of HP-β-CD.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 23. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Minimizing off-target effects of 2-Hydroxy-3-(thiophen-2-YL)pyridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 2-Hydroxy-3-(thiophen-2-YL)pyridine. The information provided is based on the general properties of thiophene and pyridine-containing compounds, as specific data for this particular molecule is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects associated with this compound?
A1: While specific off-target effects for this compound have not been extensively documented, compounds containing a thiophene ring are known to be metabolized by cytochrome P450 (CYP450) enzymes. This metabolic process can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules like proteins and nucleic acids.[1][2][3][4][5] This can potentially lead to idiosyncratic adverse drug reactions.[1] The pyridine moiety is a common scaffold in many FDA-approved drugs and can contribute to a range of biological activities and off-target interactions.[6][7][8][9]
Q2: How can the thiophene moiety contribute to toxicity?
A2: The thiophene ring is considered a "structural alert" in medicinal chemistry.[1][3][4] Its metabolism via CYP450-dependent S-oxidation or epoxidation can generate highly reactive electrophilic intermediates.[1][2][3][4][5][10] These reactive metabolites can lead to drug-induced hepatotoxicity.[1][3][4] For instance, the drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis caused by its reactive metabolites.[1][3][4]
Q3: What is the role of the pyridine ring in potential off-target effects?
A3: The pyridine ring is a versatile scaffold found in numerous therapeutic agents.[6][7][8][9][11] Its presence can influence a compound's pharmacokinetic properties, including metabolic stability, permeability, and potency.[6] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to unintended binding with various proteins, including kinases.[12][13][14][15]
Q4: Are there computational tools to predict the off-target effects of this compound?
A4: Yes, various computational approaches can be used to predict potential off-target interactions. These methods include similarity-based approaches (2D and 3D), machine learning models, and data fusion frameworks that combine multiple computational strategies.[16][17][18][19][20][21][22] These tools can help identify potential off-targets early in the drug discovery process, allowing for proactive mitigation strategies.[23]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell toxicity observed in vitro at expected therapeutic concentrations. | Formation of reactive metabolites from the thiophene ring leading to cytotoxicity.[1][5] | 1. Include antioxidants (e.g., N-acetylcysteine) in the cell culture medium to quench reactive species.2. Use liver microsomes or S9 fractions in your assay to assess metabolic activation and its contribution to toxicity.3. Consider synthesizing analogs with modified thiophene rings to reduce metabolic activation. |
| Inconsistent results between different cell lines. | Cell-line specific expression of metabolizing enzymes (e.g., CYP450s) leading to variable formation of active or toxic metabolites. | 1. Profile the expression of key CYP450 enzymes in the cell lines being used.2. Use a panel of cell lines with varying metabolic capacities to assess the compound's activity profile.3. Consider using primary hepatocytes for more physiologically relevant metabolic studies. |
| Compound shows activity against an unexpected target in a screening assay. | Off-target binding to proteins with similar binding pockets to the intended target. The pyridine scaffold is known to interact with the ATP-binding pocket of kinases.[12][13][14][15] | 1. Perform a broader kinase panel screening to identify the full spectrum of off-target kinases.[13][24]2. Use computational docking studies to predict binding to other potential targets.3. Employ chemical proteomics or affinity chromatography-based methods to experimentally identify binding partners.[25][26][27] |
| Observed in vivo toxicity (e.g., liver or kidney) not predicted by in vitro assays. | Formation of toxic metabolites in vivo that were not generated in the in vitro system.[28][29] | 1. Conduct in vivo metabolite identification studies in animal models.2. Perform toxicokinetic studies to correlate compound/metabolite exposure with toxicity.3. Consider co-administration with inhibitors of specific CYP450 enzymes to identify the metabolic pathways responsible for toxicity. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: In Vitro Assessment of Metabolic Activation
Objective: To determine if this compound is metabolized to reactive intermediates by liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (or from another species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
LC-MS/MS system
Methodology:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and GSH (e.g., 5 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Search for the mass of the expected GSH adduct of the parent compound (or its metabolites). The presence of a GSH adduct indicates the formation of a reactive, electrophilic intermediate.
Protocol 2: Off-Target Profiling using Kinase Panel Screening
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Select a commercial kinase screening panel that covers a broad range of the human kinome.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to the screening service at a specified concentration (e.g., 1 µM or 10 µM).
-
The service provider will perform in vitro kinase activity assays in the presence of your compound.
-
Analyze the results, which are typically provided as a percentage of inhibition for each kinase.
-
Follow up on significant "hits" (kinases inhibited above a certain threshold, e.g., 50%) with dose-response studies to determine the IC50 values.
Protocol 3: Target Deconvolution using Affinity Chromatography
Objective: To identify the cellular binding partners of this compound.
Methodology:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the immobilized compound to allow for binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a suitable elution buffer (e.g., high salt, low pH, or a solution of the free compound).
-
Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Perform control experiments with beads lacking the immobilized compound to identify non-specific binders.
Visualizations
Caption: Metabolic activation of the thiophene ring.
Caption: Workflow for identifying off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]
- 20. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 21. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 23. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 24. shop.carnabio.com [shop.carnabio.com]
- 25. tandfonline.com [tandfonline.com]
- 26. 2024.sci-hub.se [2024.sci-hub.se]
- 27. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Stability issues of 2-Hydroxy-3-(thiophen-2-YL)pyridine in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Hydroxy-3-(thiophen-2-YL)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve stability issues with this compound.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
This may indicate degradation of the compound. The following workflow can help identify the cause.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible changes in the compound, such as color change or precipitation.
This is a strong indicator of degradation or contamination.
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing, browning) | Oxidation of the thiophene or pyridine ring, possibly accelerated by light or air exposure. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Use amber vials or wrap containers in aluminum foil. |
| Precipitation from solution | Change in pH, solvent evaporation, or formation of insoluble degradation products. | Verify the pH and concentration of the solution. Analyze the precipitate to determine its identity. |
| Clumping of solid material | Hygroscopicity (absorption of moisture). | Store the compound in a desiccator. Handle in a dry environment (e.g., glove box). |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for this compound?
-
A1: For solid material, store at 4°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1] For solutions, prepare them fresh if possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q2: Is this compound sensitive to light?
-
Q3: Is the compound hygroscopic?
-
A3: While specific data is not available for this compound, many heterocyclic compounds can be hygroscopic. It is good practice to store it in a desiccator and handle it in a low-humidity environment.
-
Stability in Solution
-
Q4: What solvents are recommended for dissolving this compound?
-
A4: The choice of solvent will depend on the experimental application. For stock solutions, polar aprotic solvents such as DMSO or DMF are often suitable. For aqueous buffers, assess the compound's solubility and stability at the desired pH.
-
-
Q5: What is the stability of this compound in aqueous solutions?
-
A5: The stability in aqueous solutions can be pH-dependent. Pyridine derivatives can be susceptible to hydrolysis, especially at acidic or alkaline pH.[5][6][7] The 2-hydroxy-pyridine moiety can also exist in tautomeric equilibrium with its 2-pyridone form, and this equilibrium can be influenced by pH and solvent polarity, which may affect stability.[8] It is recommended to perform a preliminary stability study at the intended experimental pH.
-
-
Q6: Is the compound prone to oxidation in solution?
-
A6: Yes, the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides.[9][10][11][12][13] This can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air. It is advisable to use degassed solvents and store solutions under an inert atmosphere.
-
Degradation
-
Q7: What are the likely degradation pathways for this compound?
-
A7: Based on its structure, the primary degradation pathways are likely:
-
Oxidation: Of the thiophene sulfur atom or the aromatic rings.[9][10][14]
-
Hydrolysis: Of the pyridine ring, although generally stable, it can be susceptible under certain pH conditions.[5]
-
Photodegradation: Due to the presence of aromatic and heterocyclic rings.[2][3]
-
Thermal Degradation: At elevated temperatures, pyridine and thiophene rings can undergo decomposition.[15][16][17]
-
-
-
Q8: How can I detect degradation of my compound?
-
A8: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[18][19][20]
References
- 1. chemscene.com [chemscene.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) | Faculty members [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks – Hartley Group [hartleygroup.org]
- 6. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Desulfurization of Thiphene Derivatives [minds.wisconsin.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 2-Hydroxy-3-(thiophen-2-YL)pyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for 2-Hydroxy-3-(thiophen-2-YL)pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound analogs?
A1: The main challenges stem from the compound's inherent chemical properties. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form.[1][2] This equilibrium can be influenced by solvent polarity, pH, and temperature, potentially leading to issues like peak broadening or multiple peaks in chromatography.[3] Additionally, common impurities can include unreacted starting materials, byproducts from coupling reactions (e.g., residual palladium catalysts), and related heterocyclic compounds with similar polarities, making separation difficult.[4][5]
Q2: Why does my compound show two distinct spots on a TLC plate or two peaks in HPLC, even after purification?
A2: This is often due to the keto-enol tautomerism between the 2-hydroxypyridine and the 2-pyridone forms.[1][3] The two tautomers can have different polarities and may interconvert during the chromatographic process, leading to peak splitting or tailing. The equilibrium between these forms is highly dependent on the solvent system; polar solvents tend to favor the 2-pyridone form.[3] To confirm this, you can try altering the mobile phase polarity or pH, or use analytical techniques like NMR spectroscopy where both tautomers might be observable.
Q3: What are the most effective general methods for purifying these analogs?
A3: A multi-step approach is often most effective.
-
Flash Column Chromatography: This is the workhorse for removing the bulk of impurities. Silica gel is standard, but the acidic nature of silica can sometimes cause issues. Using a neutral support like alumina or deactivating the silica with a small amount of triethylamine in the eluent can be beneficial.
-
Recrystallization: If the compound is a solid, recrystallization is an excellent final step for achieving high purity. Careful solvent selection is critical.
-
Preparative HPLC: For difficult-to-separate impurities or for achieving very high purity (>99%), reverse-phase preparative HPLC is a powerful tool.[6]
-
Acid-Base Extraction: This technique can be very effective for removing non-basic or non-acidic impurities from the target compound, which has both acidic (hydroxyl) and basic (pyridine nitrogen) centers.[7]
Q4: Which analytical techniques are best for assessing the final purity of my compound?
A4: A combination of orthogonal techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for determining purity as a percentage of the total UV-active components.[8]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) can be used.[9][10]
-
Quantitative NMR (qNMR): This is a powerful method for determining absolute purity against a certified internal standard. It is orthogonal to chromatography and can detect non-UV active impurities like residual solvents or silica gel.[11]
-
Mass Spectrometry (MS): To confirm the identity of the main peak and any major impurities.
-
Elemental Analysis: To confirm the elemental composition of the bulk material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in Chromatography | - Tautomer interconversion on the stationary phase.[3]- Strong interaction with acidic silica gel.- Compound overload on the column. | - Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid).- Switch to a neutral stationary phase like alumina.- Reduce the amount of sample loaded onto the column. |
| Low Recovery After Purification | - Compound degradation on acidic silica gel.- Irreversible adsorption to the stationary phase.- The compound is highly soluble in the mobile phase and elutes too quickly.- The compound is precipitating on the column. | - Use a deactivated column or a different stationary phase.- Choose a less polar solvent system for elution.- Ensure the compound is fully dissolved before loading and during the run; consider a stronger loading solvent. |
| Persistent Impurity Co-elutes with Product | - The impurity has a very similar polarity and structure.- Residual starting materials or reagents. | - Optimize the mobile phase; try different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Use a different chromatographic technique, such as reverse-phase HPLC.[6]- Employ an acid-base extraction to remove the impurity if it has different acidic/basic properties.[7][12] |
| Final Product is Colored (Yellow/Brown) | - Presence of oxidized impurities.- Trace amounts of residual metal catalyst (e.g., palladium).[5]- Compound instability. | - Treat the solution with activated charcoal before a final filtration or recrystallization.- Use a palladium scavenging agent post-reaction if a cross-coupling step was used.[5]- Store the purified compound under an inert atmosphere (N₂ or Ar) and protect it from light. |
| NMR Spectrum Shows Unidentified Signals | - Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane).[13]- Presence of water.[4]- Impurities that were not visible by TLC/UV detection. | - Dry the sample under high vacuum for an extended period.- Use qNMR to identify and quantify impurities against a standard.[11]- Re-purify using a different method (e.g., preparative HPLC). |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel (40-63 µm) is a good starting point. If the compound shows significant tailing, consider using silica gel deactivated with 1% triethylamine in the eluent or switching to neutral alumina.
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A standard reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[8]
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Elution Method: Start with a gradient method, for example, 10% to 90% acetonitrile in water over 20 minutes, to identify the retention time of the compound and any impurities.
-
Analysis: Dissolve a small sample (~1 mg/mL) in the mobile phase or a compatible solvent. Inject 5-10 µL. Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a specific λmax). Purity is typically calculated based on the area percentage of the main peak.
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[8] |
| Gradient | 5% to 95% B over 20 min, hold 5 min, return to 5% B |
| Detection | UV at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
| Table 1: Example HPLC-UV Conditions for Purity Analysis. |
Visualized Workflows
Caption: General workflow for the purification of target analogs.
Caption: Troubleshooting logic for co-eluting impurities.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. osha.gov [osha.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Orthogonal Assays to Confirm 2-Hydroxy-3-(thiophen-2-YL)pyridine Activity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm the biological activity of 2-Hydroxy-3-(thiophen-2-YL)pyridine. Based on the activities of structurally similar thiophene and pyridine derivatives, a primary hypothesized activity for this compound is the inhibition of protein kinases involved in cancer cell proliferation, such as Receptor Tyrosine Kinases (RTKs).[1][2][3] To rigorously validate this hypothesis, this guide outlines a two-pronged approach: a direct biochemical assay to confirm enzymatic inhibition and a cell-based assay to measure the compound's effect in a biological context.
Orthogonal Assay Workflow
An orthogonal testing strategy employs multiple, distinct methods to interrogate a compound's activity. This approach minimizes the risk of artifacts or off-target effects that might be specific to a single assay format, thereby increasing confidence in the final results. The proposed workflow involves first identifying direct molecular targets in a biochemical assay and then confirming the functional consequences of this interaction in a relevant cellular model.
Caption: Workflow for orthogonal validation of kinase inhibitor activity.
Assay 1: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen®, are robust biochemical methods for quantifying kinase activity.[4] The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a compound like this compound results in a decreased signal.
Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay
This protocol is a generalized procedure and should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare a solution of the target kinase and a fluorescein-labeled substrate in 1X Kinase Buffer A. The optimal concentrations should be determined empirically.
-
Prepare a 4X solution of this compound and control inhibitors (e.g., Staurosporine) by serial dilution in 1X Kinase Buffer A with 4% DMSO.
-
Prepare a 2X "Stop and Detect" solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET Dilution Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X compound dilutions to the appropriate wells.
-
Add 2.5 µL of 4X kinase solution to all wells.
-
To initiate the reaction, add 5 µL of 2X substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
Stop the kinase reaction by adding 10 µL of the 2X "Stop and Detect" solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths: ~615 nm (terbium donor) and ~665 nm (fluorescein acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Assay 2: Cell-Based Proliferation Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. A decrease in the metabolic activity of cancer cells upon treatment with this compound would suggest cytotoxic or cytostatic effects, consistent with kinase inhibition.
Experimental Protocol: MTT Assay
-
Cell Plating:
-
Harvest and count cancer cells known to be dependent on the target kinase pathway (e.g., A549 or HepG2 cells).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Data Presentation: Comparison of Analogous Compounds
While specific data for this compound is not publicly available, the following table summarizes the reported activities of structurally related thiophenyl-pyridine kinase inhibitors against various targets and cell lines. This provides a benchmark for expected potency.
| Compound Class | Assay Type | Target / Cell Line | IC50 / EC50 (µM) | Reference |
| Thiophenyl Pyridine | Biochemical | EGFR Kinase | 0.209 | [9] |
| Thiophenyl Pyridine | Biochemical | VEGFR-2 Kinase | 0.195 | [9] |
| Thiophenyl Pyridine | Cell-based (MTT) | HepG2 (Liver Cancer) | 0.326 | [9] |
| Thiophenyl Pyridine | Cell-based (MTT) | MCF-7 (Breast Cancer) | 0.509 | [9] |
| Pyridine-Urea | Biochemical | VEGFR-2 Kinase | 3.93 | [10] |
| Aminopyridine | Biochemical | VRK1 Kinase | 0.150 | [11] |
| Thiophenyl Thiazolyl-Pyridine | Cell-based | A549 (Lung Cancer) | 0.302 | [12] |
Signaling Pathway Visualization
The hypothesized targets of this compound are receptor tyrosine kinases (RTKs). These receptors, upon binding to growth factors, dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival.[13][14] An inhibitor would block the initial phosphorylation step, thereby shutting down these pro-growth signals.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sinobiological.com [sinobiological.com]
Thiophene Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the pre-clinical performance of thiophene-based compounds in oncology and inflammation, supported by experimental data and pathway analysis.
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Researchers have extensively explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5][6][7] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected thiophene derivatives, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals.
Anticancer Efficacy of Thiophene Derivatives
Thiophene-based compounds have shown significant promise in oncology, with mechanisms including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[5][6][8] The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of representative thiophene derivatives.
Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| BU17 | A549 (Lung Carcinoma) | MTS Assay | Not specified, but potent | [6][8] |
| Compound 7 | 786-0 (Renal Carcinoma) | Colorimetric Method | Not specified, but effective | [9] |
| Compound 8e | Various (NCI-60 panel) | Not specified | 0.411 - 2.8 | [10][11] |
| TP 5 | HepG2 (Hepatocellular Carcinoma) | MTT Assay | Lower than paclitaxel | [12] |
| TP 5 | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | Lower than paclitaxel | [12] |
| Compound 480 | HeLa (Cervical Cancer) | MTT Assay | 12.61 µg/mL | [13] |
| Compound 480 | Hep G2 (Hepatocellular Carcinoma) | MTT Assay | 33.42 µg/mL | [13] |
| Compound 4b | HepG2 (Hepatocellular Carcinoma) | Not specified | Lower than Sorafenib | [14] |
| Thienopyrimidine 5 | HT-29, HepG-2, MCF-7 | MTT Assay | Potent across all lines | [7] |
Table 2: In Vivo Anticancer Efficacy of Selected Thiophene Derivatives
| Compound ID | Animal Model | Tumor Type | Administration Route | Efficacy | Reference |
| BU17 (nanoparticle) | CT26 murine tumor model | Colorectal Carcinoma | Not specified | Significant decrease in tumor growth | [6] |
| Compound 7 | Ehrlich solid tumor model (mice) | Ehrlich Ascites Carcinoma | 30-300 mg/kg | Inhibition of tumor development | [9] |
Anti-inflammatory Activity of Thiophene Derivatives
Thiophene derivatives have also been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][9]
Table 3: In Vitro Anti-inflammatory Activity of a Selected Thiophene Derivative
| Compound ID | Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | COX-1 | Not specified | 45.62 | 8.37 | [15] |
| Compound 5b | COX-2 | Not specified | 5.45 | [15] | |
| Compound 5b | 5-LOX | Not specified | 4.33 | [15] |
Table 4: In Vivo Anti-inflammatory Activity of a Selected Thiophene Derivative
| Compound ID | Animal Model | Assay Type | Administration Dose | % Inhibition of Edema | Reference |
| Compound 5b | Rat | Carrageenan-induced paw edema | Not specified | 58.77% (compared to Celecoxib at 73.56%) | [16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[7][13]
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for a further 48-72 hours.[7][9]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490-570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[13]
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test thiophene derivatives, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats.[17][18]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[17][19][20]
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
The biological effects of thiophene derivatives are often mediated through the modulation of key signaling pathways. For instance, in cancer, they have been shown to interfere with the MAPK and NF-κB pathways, which are crucial for cell survival and proliferation.[1][3][4]
Caption: General experimental workflow for evaluating thiophene derivatives.
Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.
References
- 1. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techscience.com [techscience.com]
- 12. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
A Comparative Guide to the Biological Potential of 2-Hydroxy-3-(thiophen-2-YL)pyridine and Other Key Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for 2-Hydroxy-3-(thiophen-2-YL)pyridine, a novel heterocyclic compound incorporating both pyridine and thiophene scaffolds. Due to the limited publicly available biological data on this specific molecule, this document establishes a framework for its evaluation. We will compare the known biological activities of foundational heterocyclic classes—structurally related to its core components—and provide detailed experimental protocols to facilitate its systematic investigation.
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Similarly, thiophene and its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The combination of the 2-hydroxypyridine (or its tautomeric 2-pyridone form) and a thiophene moiety in a single molecule suggests a high potential for multifaceted biological activity.[5]
Comparative Analysis of Biological Activity
To benchmark the potential of this compound, we compare the reported anti-inflammatory and antimicrobial activities of several key classes of heterocyclic compounds. The following tables summarize quantitative data from existing literature, providing a baseline for future experimental evaluation of our target compound.
Table 1: Comparative In-Vitro Anti-inflammatory Activity of Various Heterocyclic Scaffolds
| Heterocyclic Class | Representative Compound | Assay | Target Organism/Cell Line | IC₅₀ / % Inhibition | Reference |
| Indole Derivatives | 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced paw edema | Albino rats | 64.8% inhibition @ 50 mg/kg | [6] |
| Pyrimidine Derivatives | Indane-1,3-dione substituted pyrimidine | Carrageenan-induced paw edema | Wistar rats | 78.43% inhibition @ 20 mg/kg | [7] |
| Benzimidazole Derivatives | Substituted Benzimidazole | Protein Denaturation | Egg Albumin | IC₅₀ = 110.11 µg/mL | |
| Thiazole Derivatives | Substituted Thiazole | COX-2 Inhibition | Ovine COX-2 | IC₅₀ = 0.04 µM | [8] |
| Thiophene-Pyridine Hybrids | This compound | TBD | TBD | Data Not Available |
Table 2: Comparative In-Vitro Antimicrobial Activity (MIC) of Thiophene-Containing Heterocycles
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Aminothiophene Derivative | 2-aminothiophene with 4-hydroxy benzaldehyde | B. subtilis | 12.5 | [3] |
| Aminothiophene Derivative | 2-aminothiophene with 4-hydroxy benzaldehyde | E. coli | 25 | [3] |
| Thiophene-Benzimidazole Hybrid | Thiophene derivative 7 | P. aeruginosa | 7.81 | [9] |
| Thiophene-Pyrazole Hybrid | Compound 5d | A. niger | 12.5 | [2] |
| Thiophene-Pyridine Hybrids | This compound | TBD | Data Not Available |
Key Experimental Protocols
To facilitate the biological evaluation of this compound, detailed protocols for standard in-vitro anti-inflammatory and antimicrobial assays are provided below.
1. Protocol for In-Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This assay determines the ability of a compound to inhibit the denaturation of protein (egg albumin or bovine serum albumin), a well-documented cause of inflammation.[10][11]
-
Materials : Test compound, reference standard (e.g., Diclofenac Sodium), phosphate-buffered saline (PBS, pH 6.4), Egg Albumin (or 1% Bovine Serum Albumin).
-
Preparation of Solutions :
-
Prepare a stock solution of the test compound and reference standard, typically in DMSO.
-
Prepare fresh egg albumin solution by homogenizing egg white with an equal volume of PBS.
-
-
Procedure :
-
The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2 mL of the test compound solution at various concentrations.
-
A control group is established without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation : The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (1 - (Absorbance of Test Sample / Absorbance of Control)) * 100
2. Protocol for In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
-
Materials : Test compound, Mueller-Hinton Broth (MHB), 96-well microtiter plates, standardized microbial inoculum (e.g., E. coli, S. aureus at ~5 x 10⁵ CFU/mL).
-
Procedure :
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC : After incubation, the MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity or growth.
Visualizations: Structural Relationships and Methodologies
To clarify the context and experimental approach for evaluating this compound, the following diagrams are provided.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles : Oriental Journal of Chemistry [orientjchem.org]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic compounds as inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
Independent Verification of 2-Hydroxy-3-(thiophen-2-yl)pyridine: A Comparative Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and biological performance of 2-Hydroxy-3-(thiophen-2-yl)pyridine against alternative compounds, supported by experimental data from peer-reviewed literature. The information is intended to facilitate independent verification and further research into this class of compounds.
Introduction
This compound and its analogs have emerged as a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a range of biological activities, most notably as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Furthermore, derivatives of the thiophene-pyridine core have shown potential as anticonvulsant and anticancer agents. This guide details a plausible synthetic route for this compound and compares its reported biological activities with those of structurally related compounds.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Compound | Synthetic Method | Key Reagents | Solvent | Catalyst | Yield | Reference |
| This compound | Suzuki-Miyaura Coupling (Proposed) | 3-Bromo-2-hydroxypyridine, Thiophene-2-boronic acid | Dioxane/Water | Pd(dppf)Cl₂ | Not Reported | Conceptualized from[1][2] |
| Alternative: 2-Arylpyridines | Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acids | Dioxane/Water | Pd(dppf)Cl₂ | 5-89% | [1][2] |
| Alternative: 3-(Thiophen-2-yl)pyridine | Suzuki-Miyaura Coupling | 3-Bromopyridine, Thiophene-2-boronic acid | Aqueous n-Butanol | Not Specified | High | [3] |
Table 2: Comparative Biological Activity - Dyrk1A Inhibition
| Compound | Dyrk1A IC₅₀ (nM) | Reference |
| Derivatives of 3-(thiophen-2-yl)pyridine | <1000 (for active compounds) | [4] |
| Alternative: Benzothiophene Derivatives | Potent, narrow spectrum inhibitors | Not Specified |
| Alternative: Meridianin Analogs | Structure-dependent, potent inhibition | Not Specified |
Table 3: Comparative Biological Activity - Anticancer (Cytotoxicity)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(Thiophen-2-ylthio)pyridine Derivative (Compound 22) | HepG2 (Liver Cancer) | 2.98 ± 1.11 | [5] |
| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | [5] | |
| Alternative: Hydroxythiopyridone Derivatives | A549 (Lung Cancer) | Low µM range | [5] |
| SW480 (Colon Cancer) | Low µM range | [5] | |
| Alternative: Pyrimidine Derivatives | MCF-7 (Breast Cancer) | 18.87 | [6] |
| HepG-2 (Liver Cancer) | 0.3 | [6] |
Table 4: Comparative Biological Activity - Anticonvulsant Activity
| Compound Class | Animal Model | Activity Metric | Reference |
| Thioalkyl derivatives of pyridine | Pentylenetetrazole-induced seizures | High anticonvulsant activity | [7] |
| Alternative: 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives | Maximal Electroshock (MES) test | ED₅₀ = 27.4 mg/kg | [8] |
| 6 Hz test (32 mA) | ED₅₀ = 30.8 mg/kg | [8] | |
| Alternative: 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives | MES, 6 Hz, or scPTZ tests | Showed significant activity | [9] |
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol is a proposed synthetic route based on established Suzuki-Miyaura coupling reactions of pyridine derivatives[1][2][10].
Step 1: Synthesis of 3-Bromo-2-hydroxypyridine (Starting Material) This intermediate can be synthesized from 2,3-dibromopyridine through a nucleophilic substitution reaction.
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-bromo-2-hydroxypyridine (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).
-
Add a base, such as sodium carbonate (2 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Dyrk1A Inhibition Assay (General Protocol)
The inhibitory activity against Dyrk1A is typically assessed using a kinase activity assay.
-
Recombinant Dyrk1A enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
The test compound (this compound or alternatives) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
The extent of substrate phosphorylation is measured, often using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercially available kit.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals (typically mice or rats) are administered the test compound or a vehicle control, usually via intraperitoneal injection.
-
After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrpc.com [ijrpc.com]
- 5. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
